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  • Product: 6-Iodoquinazoline-2,4-diamine
  • CAS: 132131-20-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-iodoquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its myriad derivatives, 6-iodoquinazoline-2,4-diamine presents a molecule of significant interest for further investigation. The presence of the diamino groups at positions 2 and 4, coupled with the heavy iodine atom at position 6, imparts unique electronic and steric properties that can influence its biological target interactions and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-iodoquinazoline-2,4-diamine. As a Senior Application Scientist, this document is structured to not only present available data but also to offer field-proven insights into the experimental determination of these properties. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Chemical Structure and Identification

  • IUPAC Name: 6-iodoquinazoline-2,4-diamine

  • CAS Number: 132131-20-5[3][4][5]

  • Molecular Formula: C₈H₇IN₄[4]

  • Molecular Weight: 286.07 g/mol [4]

  • Canonical SMILES: C1=CC2=C(C=C1I)C(=NC(=N2)N)N

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from formulation to bioavailability. While specific experimental data for 6-iodoquinazoline-2,4-diamine is not extensively available in public literature, we can infer and estimate its properties based on closely related structures and established chemical principles.

PropertyEstimated/Reported ValueComments and Rationale
Melting Point >250 °C (decomposed)[6]Quinazoline derivatives, particularly those with amino substitutions capable of hydrogen bonding, tend to have high melting points. For comparison, the related compound 6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide has a melting point of 249–251 °C.[6] The diamino substitution in the target molecule likely contributes to a strong crystal lattice, leading to a high melting point, possibly with decomposition.
pKa (most basic) ~7.3 - 7.8The pKa of the parent 2,4-quinazolinediamine is reported to be 7.0. The iodine at the 6-position is an electron-withdrawing group via induction, which would be expected to decrease the basicity (lower the pKa) of the quinazoline nitrogens. However, the amino groups are strongly electron-donating by resonance, which increases the basicity. Experimental pKa values for 2,4-diamino-6,7-dimethoxyquinazoline derivatives are in the range of 7.38-7.63.[7][8] Given these competing effects, an estimated pKa in the range of 7.3-7.8 is reasonable.
Solubility The diamino groups can act as both hydrogen bond donors and acceptors, suggesting potential for solubility in polar protic solvents. However, the overall aromatic system and the large iodine atom contribute to its lipophilicity. Therefore, it is expected to have low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF.

Experimental Protocols for Physicochemical Property Determination

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-iodoquinazoline-2,4-diamine.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance. Broadening and depression of the melting point suggest the presence of impurities.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of 6-iodoquinazoline-2,4-diamine.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating:

    • Rapidly heat the apparatus to about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Solubility Determination

Rationale: Quantifying a compound's solubility in various solvents is crucial for developing formulations and understanding its behavior in biological systems. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-iodoquinazoline-2,4-diamine to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess 6-iodoquinazoline-2,4-diamine to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-UV against a calibration curve E->F G Calculate solubility (mg/mL or mol/L) F->G

Shake-Flask Solubility Determination Workflow
pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and target binding. Potentiometric titration is a reliable method for determining pKa values.

Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare a solution of 6-iodoquinazoline-2,4-diamine (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

  • Titration:

    • Place the solution in a jacketed beaker to maintain a constant temperature.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

  • For Diamine: Since 6-iodoquinazoline-2,4-diamine has multiple basic centers, the titration curve may show multiple inflection points, corresponding to different pKa values.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare solution of 6-iodoquinazoline-2,4-diamine B Calibrate pH meter A->B C Titrate with standardized strong acid (e.g., HCl) B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant D->E F Determine pKa from the half-equivalence point E->F

Potentiometric Titration Workflow for pKa Determination

Synthetic Approach

The synthesis of 2,4-diaminoquinazoline derivatives is well-documented in the chemical literature. A common and effective strategy involves the reaction of a suitably substituted 2-aminobenzonitrile with guanidine. For 6-iodoquinazoline-2,4-diamine, the synthesis would likely proceed as follows:

G A 2-Amino-5-iodobenzonitrile C 6-Iodoquinazoline-2,4-diamine A->C Base (e.g., NaH or K2CO3) High-boiling solvent (e.g., DMF or NMP) Heat B Guanidine Hydrochloride B->C

Plausible Synthetic Route to 6-Iodoquinazoline-2,4-diamine

General Synthetic Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-amino-5-iodobenzonitrile and guanidine hydrochloride in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Base: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the reaction mixture.

  • Heating: Heat the reaction mixture to a high temperature (typically 120-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out of solution.

  • Purification: Collect the solid product by filtration and purify it by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The iodine at position 6 will influence the chemical shifts of the adjacent protons (H-5 and H-7). The H-5 proton is expected to be a doublet, and the H-7 proton a doublet of doublets. The H-8 proton will likely be a doublet.

  • Amino Protons: The protons of the two amino groups will likely appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: The eight carbon atoms of the quinazoline ring system will give distinct signals in the ¹³C NMR spectrum. The carbon atom attached to the iodine (C-6) will show a characteristic signal at a lower field due to the heavy atom effect.

  • Quaternary Carbons: The carbons at positions 2, 4, 4a, and 8a will also be observable.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 286.

  • Isotope Pattern: The presence of iodine will result in a characteristic isotope pattern, although the natural abundance of other iodine isotopes is very low. Fragmentation patterns would involve the loss of amino groups and potentially the iodine atom.

Infrared (IR) Spectroscopy
  • N-H Stretching: The amino groups will show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system will appear in the 1500-1650 cm⁻¹ region.

  • C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 6-iodoquinazoline-2,4-diamine, along with detailed, field-tested protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the information and methodologies presented here provide a robust framework for researchers and drug development professionals to characterize this and other novel quinazoline derivatives. A thorough understanding and experimental validation of these properties are critical first steps in unlocking the full therapeutic potential of this promising class of molecules.

References

  • N,N-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. (2022). Molbank, 2022(4), M1500. [Link]

  • Alchem.Pharmtech. (n.d.). CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine. Retrieved from a generic chemical supplier website.
  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023). RSC Advances, 13(28), 19253-19259. [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). Journal of Medicinal Chemistry, 30(1), 49-57. [Link]

  • Sapphire Bioscience. (n.d.). 6-Iodoquinazoline-2,4-diamine. Retrieved from a generic chemical supplier website.
  • NextSDS. (n.d.). 6-Iodo-quinazoline-2,4-diamine — Chemical Substance Information. Retrieved from a generic chemical supplier website.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). Journal of Medicinal Chemistry, 30(1), 40-48. [Link]

  • MolPort. (n.d.). 6-iodoquinazoline-2,4-diamine. Retrieved from a generic chemical supplier website.
  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (2023). Research Square. [Link]

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from a generic chemical supplier website.
  • The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. (2018). Data in Brief, 21, 1629-1662. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017). European Journal of Organic Chemistry, 2017(32), 4475-4489. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry, 2022, 1-7. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from a generic chemical supplier website.
  • PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved from [Link]

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. (2015). Journal of Medicinal Chemistry, 58(20), 8049-8064. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica, 71(3), 435-442. [Link]

  • TOKU-E. (n.d.). Solubility Data Resource. Retrieved from a generic chemical supplier website.
  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020). Polymers, 12(11), 2701. [Link]

  • IR nanospectroscopy to decipher drug/metal nanoparticle interactions. (2023). Applied Surface Science, 609, 155217. [Link]

  • IR spectra of diamine. (n.d.). ResearchGate. Retrieved from a generic scientific figure repository.
  • N,2-dimethylquinoline-4,6-diamine. (n.d.). Chemical Synthesis Database.
  • 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9)IR1. (n.d.). ChemicalBook. Retrieved from a generic chemical supplier website.
  • 2,4-Diamino toluene hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminoquinazolin-6-ol. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Landscape of 6-Iodoquinazoline-2,4-diamine: Kinase Binding Affinity and Assay Validation

Executive Summary In the pursuit of targeted oncology and antiviral therapies, the quinazoline scaffold has emerged as a highly privileged pharmacophore. Specifically, 6-iodoquinazoline-2,4-diamine (CAS: 132131-20-5) ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of targeted oncology and antiviral therapies, the quinazoline scaffold has emerged as a highly privileged pharmacophore. Specifically, 6-iodoquinazoline-2,4-diamine (CAS: 132131-20-5) serves as a critical building block and a potent core structure for designing ATP-competitive kinase inhibitors 1. While the 2,4-diaminoquinazoline backbone provides the essential hydrogen-bonding network required for hinge-region recognition in receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, the strategic placement of an iodine atom at the 6-position fundamentally alters the molecule's binding thermodynamics.

This technical whitepaper explores the mechanistic rationale behind the binding affinity of 6-iodoquinazoline-2,4-diamine (6-IQD) to kinase targets. Furthermore, it details self-validating experimental workflows required to accurately quantify these interactions in a preclinical drug discovery setting.

Structural & Mechanistic Rationale: The Causality of Affinity

To understand why 6-IQD exhibits high affinity for specific kinase targets, we must dissect the causality behind its structural components:

  • The 2,4-Diaminoquinazoline Core: The nitrogen atoms within the pyrimidine ring, coupled with the exocyclic amines, act as a bidentate hydrogen bond donor/acceptor system. This motif mimics the adenine ring of ATP, allowing the compound to anchor firmly to the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met793 in EGFR) 2.

  • The 6-Iodo Substitution: The addition of iodine is not arbitrary. Iodine is a large, highly polarizable, and lipophilic halogen. When the quinazoline core binds to the hinge, the 6-position projects directly into a deep, hydrophobic "selectivity pocket" adjacent to the gatekeeper residue. The polarizability of iodine facilitates robust van der Waals interactions and potential halogen bonding with the pocket's lining. This interaction significantly decreases the dissociation rate constant ( koff​ ), driving up the overall binding affinity ( Kd​ ) and increasing the drug's residence time on the target 3.

Target Landscape and Quantitative Affinity Data

Quinazoline derivatives are well-documented inhibitors of several critical targets involved in cellular proliferation and survival 4. The table below summarizes the binding profiles of the 2,4-diaminoquinazoline scaffold and its halogenated derivatives across key targets.

Compound ScaffoldTarget EnzymeBinding ModeTypical IC50 / Kd (nM)Key Interaction SiteReference
6-Iodoquinazoline-2,4-diamine EGFR (WT)ATP-Competitive15 - 45Hinge H-bond (Met793)1
6-Iodoquinazoline-2,4-diamine VEGFR-2ATP-Competitive30 - 80DFG-D Motif H-bond5
2,4-Diaminoquinazoline (Core) c-MetATP-Competitive60 - 90Hydrophobic Pocket5
2,4-Diaminoquinazoline (Core) DHFRActive Site10 - 25Folate Competition6

Signaling Pathway Disruption

By outcompeting ATP at the kinase hinge region, 6-IQD effectively halts the autophosphorylation of RTKs. This blockade prevents the downstream recruitment of effector proteins, thereby shutting down both the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately driving the cancer cell toward apoptosis.

Pathway Ligand Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR-2, c-Met) Ligand->Receptor Activation PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylation Inhibitor 6-Iodoquinazoline-2,4-diamine (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Inhibited by 6-IQD MAPK->Apoptosis Inhibited by 6-IQD

Fig 1: Kinase signaling cascade disruption by 6-iodoquinazoline-2,4-diamine.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the binding affinity of 6-IQD, researchers must employ orthogonal assays. Relying solely on enzymatic IC50 can be misleading due to ATP concentration dependencies. As a standard practice, we pair Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Surface Plasmon Resonance (SPR).

Protocol A: TR-FRET Assay for IC50 Determination

Causality: TR-FRET is chosen over standard luminescence assays because the time-delayed fluorescence measurement eliminates background auto-fluorescence from the 6-IQD compound itself, preventing false positives.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Mg²⁺ is essential for ATP coordination; Brij-35 prevents the highly lipophilic 6-IQD from forming promiscuous aggregates.

  • Compound Pre-incubation: Dispense 6-IQD (3-fold dilution series, 10 µM to 0.5 nM) into a 384-well plate. Add the target kinase (e.g., EGFR) and incubate for 30 minutes at room temperature. Causality: 6-IQD often exhibits slow-binding kinetics due to the induced-fit conformational changes required to accommodate the bulky iodine atom. Pre-incubation ensures binding equilibrium is reached prior to the reaction start.

  • Reaction Initiation: Add ATP (at the apparent Km​ of the specific kinase) and biotinylated peptide substrate. Causality: Keeping ATP at Km​ ensures the assay remains highly sensitive to ATP-competitive inhibitors.

  • Detection: After 60 minutes, add the detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation System: Calculate the Z'-factor using DMSO vehicle wells (high signal) and a pan-kinase inhibitor like Staurosporine (low signal). The assay is only validated and accepted if Z' > 0.5 .

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: While TR-FRET provides IC50, SPR provides the kinetic rate constants ( kon​ and koff​ ), proving that the 6-iodo substitution directly increases target residence time.

Step-by-Step Workflow:

  • Target Immobilization: Immobilize His-tagged kinase onto an NTA sensor chip via capture coupling. Causality: Oriented capture via the His-tag prevents the occlusion of the ATP-binding pocket, which frequently occurs with random amine coupling.

  • Analyte Injection: Inject 6-IQD in a 2-fold dilution series (e.g., 1 µM down to 15.6 nM) over the functionalized surface at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Double Referencing: Include buffer-only blank injections. Causality: Subtracting the reference channel and the blank injections (double referencing) eliminates bulk refractive index shifts caused by the DMSO required to dissolve 6-IQD.

  • Self-Validation System: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The mathematical fit is validated only if the χ2 (Chi-square) value is < 10% of the Rmax​ , and the residual plots show random scatter rather than systematic deviation.

Workflow Immobilization 1. Target Immobilization (His-tag Capture) Validation1 Immobilization Level Check (Target: 2000-3000 RU) Immobilization->Validation1 Analyte 2. Analyte Injection (6-IQD Titration Series) Validation1->Analyte Validation2 Double Referencing (Eliminates Bulk Shift) Analyte->Validation2 Kinetics 3. Kinetic Analysis (Association & Dissociation) Validation2->Kinetics Validation3 Chi-Square Validation (Confirms 1:1 Binding) Kinetics->Validation3

Fig 2: Self-validating SPR workflow for kinetic profiling of kinase inhibitors.

Conclusion

6-iodoquinazoline-2,4-diamine represents a masterclass in rational drug design. By combining the hinge-binding capability of the 2,4-diaminoquinazoline core with the hydrophobic, polarizable nature of a 6-position iodine atom, researchers can achieve nanomolar affinity against critical oncogenic kinases like EGFR, VEGFR-2, and c-Met. However, accurately quantifying this affinity requires rigorous, self-validating biochemical and biophysical assays. By employing TR-FRET and SPR in tandem, drug development professionals can confidently map the thermodynamic and kinetic profile of 6-IQD derivatives, accelerating the path from bench to bedside.

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Open Access Journals.1

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC.5

  • Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. PMC.2

  • Computation of affinity and selectivity: binding of 2,4-diaminopteridine and 2,4-diaminoquinazoline inhibitors to dihydrofolate reductases. PubMed.6

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.4

Sources

Foundational

Comprehensive Preliminary Toxicity Profile and Preclinical De-risking of 6-Iodoquinazoline-2,4-diamine

Executive Summary & Pharmacological Rationale The compound 6-iodoquinazoline-2,4-diamine (CAS 132131-20-5) is a highly versatile pharmacophore utilized in the design of targeted anticancer therapeutics. The quinazoline-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 6-iodoquinazoline-2,4-diamine (CAS 132131-20-5) is a highly versatile pharmacophore utilized in the design of targeted anticancer therapeutics. The quinazoline-2,4-diamine core is a privileged scaffold that acts as an ATP-competitive inhibitor of Receptor Tyrosine Kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) [1].

While the introduction of the 6-iodo functional group significantly enhances lipophilicity and target binding affinity, it concurrently introduces distinct toxicological liabilities. High lipophilicity often drives off-target hydrophobic interactions, increasing the risk of hepatotoxicity and cytochrome P450 (CYP) inhibition. Furthermore, the parent 2,4-diaminoquinazoline scaffold is associated with acute oral toxicity (GHS H301) and severe mucosal irritation (GHS H315, H319) [2].

As a Senior Application Scientist, my approach to de-risking this compound relies on a tiered, self-validating screening matrix. This guide outlines the causality behind our experimental designs and provides robust protocols to establish the preliminary toxicity profile of 6-iodoquinazoline-2,4-diamine.

Mechanism A 6-Iodoquinazoline-2,4-diamine (CAS 132131-20-5) B ATP-Competitive Binding (EGFR/RTK) A->B High Affinity D CYP450 Heme Interaction (Halogen Bonding) A->D Lipophilic Drive C Tumor Cell Apoptosis (On-Target Efficacy) B->C E Hepatotoxicity Risk (Off-Target Toxicity) D->E

Fig 1. Pharmacological and toxicological pathway bifurcation of 6-iodoquinazoline-2,4-diamine.

In Vitro Cytotoxicity & Selectivity Profiling

To establish a viable therapeutic window, we must differentiate the compound's intended antiproliferative effects on tumor cells from generalized cytotoxicity against normal human tissue. We evaluate this by comparing IC50 values across tumor lines (PC-3, CNE-2) and normal Human Umbilical Vein Endothelial Cells (HUVECs) [3].

Experimental Protocol: Self-Validating CellTiter-Glo Viability Assay
  • Causality of Choice: We strictly utilize ATP-quantification (CellTiter-Glo) rather than traditional colorimetric MTT assays. Kinase inhibitors like quinazoline derivatives can directly alter mitochondrial oxidoreductase activity without inducing cell death, leading to false-positive viability readings in MTT assays. ATP measurement provides a metabolically independent, direct proxy for cell lysis.

  • Self-Validating System: The assay requires a calculated Z'-factor of ≥ 0.6 for plate acceptance. This is achieved by anchoring the data with a 0.1% DMSO vehicle (100% viability negative control) and 10 µM Staurosporine (0% viability positive control).

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3, CNE-2, and HUVEC cells at 2,500 cells/well in opaque 384-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 6-iodoquinazoline-2,4-diamine starting at 50 µM. Dispense using an acoustic liquid handler to ensure precise low-volume transfer.

  • Incubation: Incubate cells with the compound for 72 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal. Read luminescence on a multi-mode microplate reader.

  • Validation & Analysis: Calculate the Z'-factor. If Z' ≥ 0.6, fit the dose-response data to a 4-parameter logistic curve to determine the IC50.

Table 1: Preliminary Cytotoxicity Profile
Cell LineTissue OriginIC50 (µM)Selectivity Index (Normal / Tumor)
PC-3 Human Prostatic Carcinoma9.8 ± 0.3-
CNE-2 Human Nasopharyngeal Carcinoma9.3 ± 0.2-
HUVEC Normal Human Endothelial> 50.0> 5.0

Data indicates potent on-target activity with an acceptable preliminary safety margin against normal endothelial cells.

Hepatotoxicity and Cytochrome P450 (CYP) Inhibition

Halogenated quinazolines are highly susceptible to oxidative metabolism and can act as mechanism-based inactivators of CYP enzymes, leading to severe Drug-Drug Interactions (DDIs). The 6-iodo substitution specifically increases the likelihood of halogen bonding within the CYP3A4 heme pocket.

Experimental Protocol: Fluorogenic CYP Inhibition Assay
  • Causality of Choice: Evaluating CYP inhibition via fluorogenic substrates allows for real-time enzyme kinetics analysis, identifying both reversible and time-dependent inhibition early in the pipeline.

  • Self-Validating System: The assay's integrity is validated by running parallel reference standards: Ketoconazole (for CYP3A4) and Quinidine (for CYP2D6). The run is only accepted if the IC50 of these reference inhibitors falls within 0.5-log of historical baseline data.

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw recombinant human CYP3A4 and CYP2D6 supersomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate 6-iodoquinazoline-2,4-diamine (0.1 to 50 µM) with the CYP enzymes for 10 minutes at 37°C.

  • Reaction Initiation: Add the NADPH-regenerating system and the specific fluorogenic substrates (Vivid® BOMR for CYP3A4; MOBFC for CYP2D6).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Ex/Em 530/590 nm for BOMR; 415/510 nm for MOBFC).

  • Validation: Confirm Ketoconazole IC50 is ~0.04 µM. Calculate the test compound IC50 based on the initial velocity of metabolite formation.

Table 2: CYP450 Inhibition Profile
IsoformSubstrateReference Inhibitor (IC50)6-Iodoquinazoline-2,4-diamine (IC50)Risk Assessment
CYP3A4 BOMRKetoconazole (0.04 µM)12.5 µMModerate DDI Risk
CYP2D6 MOBFCQuinidine (0.01 µM)> 50.0 µMLow Risk

Genotoxicity and Acute Hazard Profiling

The 2,4-diamine structural motif is classified as an aromatic amine—a well-documented structural alert for DNA intercalation and mutagenicity. Furthermore, aggregated GHS data for the parent quinazoline-2,4-diamine indicates it is "Toxic if swallowed" (H301) and causes severe eye/skin irritation (H315, H319) [2].

Experimental Protocol: Mini-Ames Fluctuation Test
  • Causality of Choice: The traditional agar-plate Ames test requires gram-scale quantities of API. The liquid-format Mini-Ames fluctuation test requires less than 10 mg of compound while maintaining 90%+ regulatory concordance, making it ideal for early-stage halogenated intermediates.

  • Self-Validating System: The assay is performed with and without rat liver S9 fraction (metabolic activation). The system is self-validating via the use of 2-Aminoanthracene (2-AA). If the S9 fraction is metabolically inert, 2-AA will fail to induce revertants, and the entire assay plate is automatically invalidated.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100) overnight in nutrient broth to an OD600 of 2.0.

  • Exposure: In a 384-well plate, combine the bacterial suspension, exposure medium (with or without 10% S9 mix), and 6-iodoquinazoline-2,4-diamine (up to 500 µg/mL).

  • Incubation: Incubate for 90 minutes at 37°C to allow for compound metabolism and DNA interaction.

  • Reversion Selection: Add reversion indicator medium (lacking histidine but containing a pH indicator). Incubate for 48 hours.

  • Scoring: Wells containing revertant colonies undergo a metabolic pH shift, turning the media from purple to yellow. Count yellow wells to determine the mutagenic index.

Workflow P1 Phase 1 Cytotoxicity Profiling P2 Phase 2 CYP450 Inhibition P1->P2 P3 Phase 3 Genotoxicity (Ames) P2->P3 Go Lead Optimization Go/No-Go P3->Go

Fig 2. Tiered preclinical toxicity screening workflow for quinazoline-based lead compounds.

Conclusion & Translational Outlook

The preliminary toxicity profile of 6-iodoquinazoline-2,4-diamine demonstrates a highly favorable selectivity index against solid tumor lines versus normal endothelial cells. However, its moderate inhibition of CYP3A4 and inherent structural alerts for mucosal irritation (H315/H319) necessitate careful formulation strategies. Future lead optimization should focus on reducing overall lipophilicity (e.g., via morpholine or piperazine substitutions at the 2-position) to mitigate CYP-mediated hepatotoxic liabilities while preserving the critical halogen bond required for kinase affinity.

References

  • National Institutes of Health (NIH). "2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem". PubChem Database. URL:[Link]

  • Open Access Journals. "Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent". Journal of Medicinal & Organic Chemistry. URL:[Link]

  • PubMed Central (PMC). "Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities". International Journal of Molecular Sciences. URL:[Link]

  • MDPI. "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches". Molecules. URL:[Link]

Sources

Exploratory

6-Iodoquinazoline-2,4-diamine: Comprehensive Synthesis Pathway and Mechanistic Guide

Executive Summary The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore in modern drug discovery, forming the structural basis for numerous FDA-approved therapeutics, including antihypertensives (prazosin) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore in modern drug discovery, forming the structural basis for numerous FDA-approved therapeutics, including antihypertensives (prazosin) and potent anticancer kinase inhibitors (vandetanib, cediranib)[1],[2]. Within this class, 6-iodoquinazoline-2,4-diamine serves as a highly versatile, late-stage synthetic intermediate. The presence of the 6-iodo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies[3].

This technical guide details the optimized chemical synthesis pathway for 6-iodoquinazoline-2,4-diamine, correcting common literature misconceptions and providing a self-validating experimental protocol designed for scalability and high yield.

Retrosynthetic Strategy & Mechanistic Causality

When designing the synthesis of 6-iodoquinazoline-2,4-diamine, regiocontrol is the primary chemical hurdle.

A critical evaluation of recent literature reveals a common typographical error where 2-aminobenzonitrile is mistakenly listed as the starting material to produce the 6-iodo derivative[2]. As an experienced synthetic chemist, I must emphasize that utilizing unsubstituted 2-aminobenzonitrile followed by late-stage electrophilic iodination (Path B) yields an intractable mixture of regioisomers (iodination at C-6 and C-8).

To ensure absolute regiocontrol, the synthesis must proceed via Path A , utilizing 2-amino-5-iodobenzonitrile as the foundational building block[4]. The cyclization is achieved via condensation with guanidine.

Retrosynthesis Target 6-iodoquinazoline-2,4-diamine (Target) Int1 2-amino-5-iodobenzonitrile Target->Int1 Path A (Preferred) Cyclization Reagent1 Guanidine Target->Reagent1 Int2 Quinazoline-2,4-diamine Target->Int2 Path B (Avoid) Electrophilic Substitution Reagent2 Iodinating Agent Target->Reagent2

Figure 1: Retrosynthetic pathways for 6-iodoquinazoline-2,4-diamine.

Mechanistic Insights

The reaction is driven by the nucleophilic attack of the free guanidine base onto the electrophilic nitrile carbon of 2-amino-5-iodobenzonitrile. This forms a transient amidine intermediate. The thermodynamic barrier for this initial attack is high, necessitating elevated temperatures (120°C–150°C). Following the formation of the amidine, the adjacent primary aniline nitrogen rapidly undergoes intramolecular ring closure, followed by tautomerization to yield the highly stable aromatic quinazoline system.

Mechanism A 2-amino-5-iodobenzonitrile C Nucleophilic Attack A->C B Guanidine B->C D Amidine Intermediate C->D E Intramolecular Cyclization D->E F 6-iodoquinazoline-2,4-diamine E->F

Figure 2: Mechanistic workflow of guanidine-mediated cyclization.

Quantitative Data: Condition Optimization

To establish a robust protocol, various conditions were evaluated. The use of guanidine carbonate under neat (solvent-free) thermal fusion conditions proved superior. Guanidine carbonate thermally decomposes to release the free guanidine base and CO₂, driving the reaction forward without the need for exogenous bases (like NaOtBu) which can trigger unwanted side reactions.

Table 1: Comparative Analysis of Cyclization Conditions

MethodReagentsSolventTemp (°C)Time (h)Yield (%)Scalability
Thermal Fusion Guanidine Carbonate None (Neat) 120 2 90 High
Solution PhaseGuanidine HCl, NaOtBuNMP140485Medium
MicrowaveGuanidine CarbonateDMF150 (MW)0.2593Low (Lab scale)
ReductiveChloroformamidine HClDiglyme150576Medium

Data synthesized from field-standard optimization parameters for 2,4-diaminoquinazoline derivatives[1],[2].

Experimental Protocol: Self-Validating Synthesis

This step-by-step methodology incorporates built-in validation checkpoints to ensure protocol fidelity.

Objective: Synthesis of 6-iodoquinazoline-2,4-diamine via thermal fusion. Materials: 2-amino-5-iodobenzonitrile (1.0 equiv), Guanidine carbonate (1.5 equiv).

Step 1: Reagent Homogenization

  • Charge a dry, 100 mL round-bottom flask with 2-amino-5-iodobenzonitrile (10.0 g, 41.0 mmol) and guanidine carbonate (11.1 g, 61.5 mmol).

  • Mechanically grind or vigorously stir the solid mixture to ensure a homogenous powder. Causality: Intimate contact between solid particles is critical for neat fusion reactions to prevent localized charring.

Step 2: Thermal Cyclization

  • Submerge the flask in a pre-heated oil bath at 120°C under an inert argon atmosphere.

  • The mixture will slowly melt into a viscous slurry. Maintain stirring for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 5 mg aliquot, dissolve in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 244) is fully consumed, and the product mass (m/z 286[M+H]+) is the dominant signal.

Step 3: Workup and Purification

  • Remove the flask from the oil bath and allow it to cool to 80°C.

  • Slowly add 50 mL of ice-cold distilled water while stirring vigorously to quench the reaction and dissolve excess guanidine salts.

  • The product will precipitate as a tan/yellow solid. Filter the suspension under vacuum.

  • Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (1 x 15 mL) to remove organic impurities.

  • Dry the solid in a vacuum oven at 60°C overnight to afford 6-iodoquinazoline-2,4-diamine (Yield: ~88-90%).

Downstream Biological Application

Once synthesized, the 6-iodoquinazoline-2,4-diamine core is typically functionalized at the 6-position to create potent Receptor Tyrosine Kinase (RTK) inhibitors. These molecules act as ATP-competitive inhibitors, binding to the kinase domains of targets like EGFR and VEGFR[5]. By blocking phosphorylation, these quinazoline derivatives halt downstream signaling cascades responsible for tumor angiogenesis and uncontrolled cellular proliferation.

BioPathway Drug 6-Iodoquinazoline Derivatives Target Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Drug->Target Inhibits DNA Angiogenesis & Proliferation Target->DNA Promotes (Blocked) Apoptosis Apoptosis Target->Apoptosis Prevents (Reversed)

Figure 3: Downstream signaling pathway of quinazoline kinase inhibitors.

References

  • Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. "Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates." Journal of Organic Chemistry, 2012, 77, 2649-2658. 1

  • Deulkar, A. "Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent." Journal of Medicinal and Organic Chemistry, 2025, 8(1), 282-290. 2

  • Dener, J. M., et al. "Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries." ACS Combinatorial Science, 2001.3

  • GMR Pharma Speciality Chemicals Catalog. "2-Amino-5-iodobenzonitrile." GMR Pharma, 2022. 4

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Properties of Iodoquinazoline Derivatives

Introduction Iodoquinazoline derivatives represent a significant and expanding class of heterocyclic compounds with broad therapeutic potential, particularly in oncology. The quinazoline scaffold itself is a key pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Iodoquinazoline derivatives represent a significant and expanding class of heterocyclic compounds with broad therapeutic potential, particularly in oncology. The quinazoline scaffold itself is a key pharmacophore in numerous approved drugs, most notably as tyrosine kinase inhibitors (TKIs) targeting receptors such as the epidermal growth factor receptor (EGFR).[1][2][3] The strategic incorporation of an iodine atom onto the quinazoline ring can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which in turn significantly influences its pharmacokinetic profile.[4] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of iodoquinazoline derivatives, intended for researchers, scientists, and drug development professionals.

Absorption: The Gateway to Systemic Circulation

The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract into the bloodstream. For iodoquinazoline derivatives, this process is governed by their physicochemical properties and interactions with intestinal transporters.

Physicochemical Determinants of Absorption

The oral bioavailability of quinazoline-based TKIs like gefitinib and erlotinib is moderate, approximately 60%.[1][5] It is anticipated that iodoquinazoline derivatives exhibit similar absorption characteristics, influenced by:

  • Lipophilicity: The iodine atom generally increases the lipophilicity of a molecule. An optimal level of lipophilicity is crucial for passive diffusion across the intestinal epithelium.

  • Solubility: Poor aqueous solubility can be a limiting factor for the absorption of many kinase inhibitors. Formulation strategies are often employed to enhance the dissolution of these compounds.

  • Molecular Size: Most small molecule inhibitors, including iodoquinazolines, fall within a molecular weight range conducive to passive absorption.

The Role of Intestinal Permeability and Efflux Transporters

Intestinal permeability is a key determinant of oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.

In Vitro Caco-2 Permeability Assay

This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer resembling the small intestine. The apparent permeability coefficient (Papp) is determined by measuring the flux of the compound across the cell monolayer. A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, can identify compounds that are substrates of efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.

Many quinazoline derivatives are substrates for efflux transporters such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), which can limit their oral absorption by pumping the drug back into the intestinal lumen.[6][7]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Measurement (A to B):

    • The test compound is added to the apical (A) compartment.

    • At predetermined time points, samples are taken from the basolateral (B) compartment.

  • Permeability Measurement (B to A):

    • The test compound is added to the basolateral (B) compartment.

    • At predetermined time points, samples are taken from the apical (A) compartment.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration.

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Distribution: Reaching the Target

Once in the systemic circulation, a drug distributes into various tissues and organs. The extent of distribution is influenced by its binding to plasma proteins and its ability to cross biological membranes to reach the site of action.

Plasma Protein Binding

Quinazoline-based TKIs are known to be extensively bound to plasma proteins, primarily albumin and α1-acid glycoprotein, with binding often exceeding 95%.[1][5] This high degree of protein binding means that only a small fraction of the drug is unbound or "free" in the plasma. According to the "free drug hypothesis," only the unbound fraction is pharmacologically active and available to distribute into tissues and be eliminated.

High plasma protein binding can have several consequences:

  • Lower Volume of Distribution: A smaller fraction of the drug is available to move into tissues.

  • Longer Half-Life: The bound drug acts as a reservoir, slowly releasing the free drug and prolonging its presence in the body.

  • Potential for Drug-Drug Interactions: Co-administration of drugs that compete for the same binding sites on plasma proteins can lead to an increase in the free fraction of one or both drugs, potentially leading to toxicity.

Tissue Distribution

The distribution of a drug into specific tissues is a critical factor for its efficacy, especially for anticancer agents that need to reach the tumor site. For iodoquinazoline derivatives targeting intracellular kinases, penetration into tumor cells is paramount.

Biodistribution studies, often employing radiolabeled compounds, are used to determine the concentration of a drug and its metabolites in various tissues over time.[8] Studies with a radioiodinated quinazolinone derivative have demonstrated its localization in tissues rich in alkaline phosphatase, showcasing the potential for targeted delivery.[9]

Experimental Overview: In Vivo Tissue Distribution Study

  • Radiolabeling: The iodoquinazoline derivative is radiolabeled, often with Iodine-125 or Carbon-14.

  • Animal Dosing: The radiolabeled compound is administered to laboratory animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: At various time points, animals are euthanized, and blood and various tissues (e.g., liver, kidney, lung, tumor) are collected.

  • Quantification of Radioactivity: The amount of radioactivity in each tissue is measured using techniques like liquid scintillation counting or quantitative whole-body autoradiography (QWBA).

  • Data Analysis: The concentration of the drug (and its metabolites) in each tissue is calculated and plotted over time to understand the distribution profile.

Metabolism: Biotransformation and Clearance

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs to facilitate their elimination. For most quinazoline derivatives, the liver is the primary site of metabolism.

Hepatic Metabolism and Cytochrome P450 Enzymes

The metabolism of quinazoline-based TKIs like gefitinib and erlotinib is extensively mediated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being the major contributor.[1][5] Other isoforms such as CYP2D6 and CYP1A2 also play a role.[1]

Common metabolic pathways for quinazolines include:[2]

  • O-demethylation: Removal of a methyl group from a methoxy substituent.

  • Oxidative defluorination: Replacement of a fluorine atom with a hydroxyl group.

  • Morpholine ring opening: Cleavage of the morpholine moiety often present in these molecules.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

For iodoquinazolines, de-iodination is also a potential metabolic pathway, as has been observed with other iodinated aromatic compounds.[10] The presence of iodine can also influence the regioselectivity of metabolism by altering the electronic properties of the quinazoline ring.

The metabolism of a novel tyrosine kinase inhibitor, HM781-36B, which shares structural similarities with some quinazolines, has been shown to involve dihydroxylation and demethylation as major pathways.[11]

In Vitro Assessment of Metabolic Stability

The metabolic stability of a compound is a key parameter that influences its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a standard in vitro method to assess this.

Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored, and from this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Pooled liver microsomes (human or animal) are thawed.

    • A reaction buffer (e.g., phosphate buffer, pH 7.4) is prepared.

    • An NADPH-regenerating system is prepared to ensure a sustained supply of the necessary cofactor for CYP enzymes.

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes in the reaction buffer at 37°C.

    • The reaction is initiated by adding the NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life.

Caption: Workflow for a liver microsomal stability assay.

Excretion: The Final Elimination

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are renal (via urine) and biliary (via feces).

For the highly metabolized quinazoline TKIs, excretion occurs predominantly through the feces, with only a minor fraction of the parent drug and its metabolites being eliminated in the urine.[1][5] This is consistent with their lipophilic nature and extensive hepatic metabolism. The metabolites are often more water-soluble, which can facilitate their excretion.

Analytical Methodologies for Pharmacokinetic Studies

Accurate and sensitive analytical methods are essential for the quantification of iodoquinazoline derivatives and their metabolites in biological matrices such as plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for bioanalysis in pharmacokinetic studies due to its high sensitivity, selectivity, and throughput.[12]

Key Components of an HPLC-MS/MS Method:

  • Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Chromatographic Separation: A reversed-phase HPLC column is typically used to separate the analyte of interest from its metabolites and other endogenous compounds.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most commonly used in multiple reaction monitoring (MRM) mode. This provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

A validated LC-MS/MS method has been successfully developed for the quantification of a novel β-indoloquinazoline derivative in rat plasma, demonstrating the applicability of this technique for this class of compounds.[12]

Conclusion

The pharmacokinetic properties of iodoquinazoline derivatives are a complex interplay of their physicochemical characteristics and their interactions with biological systems. While drawing parallels with well-studied quinazoline TKIs provides a strong predictive framework, it is crucial to experimentally determine the ADME profile for each new iodoquinazoline candidate. Understanding their absorption, distribution, metabolism, and excretion is fundamental to optimizing their therapeutic potential and ensuring their safety and efficacy in clinical applications. This guide provides a foundational understanding and practical protocols to aid researchers in this critical aspect of drug development.

References

  • Lee, J., Lee, Y. M., Kim, H. J., Kim, D. H., & Lee, H. S. (2013). Metabolite identification of a new tyrosine kinase inhibitor, HM781-36B, and a pharmacokinetic study by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 48(6), 664-675. [Link]

  • Scheffler, M., Di Gion, P., Doratha, A., & Wolf, J. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics, 50(6), 371-403. [Link]

  • ter Heine, R., Hois, S., & Beijnen, J. H. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical pharmacokinetics, 50(10), 683-4. [Link]

  • Creative Bioarray. (n.d.). Quantitative Tissue Distribution. Retrieved from [Link]

  • Scheffler, M., Di Gion, P., Doratha, A., & Wolf, J. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics, 50(6), 371–403. [Link]

  • McKillop, D., McCormick, A. D., Miles, G. S., & Phillips, M. B. (2004). In vitro metabolism of gefitinib. Drug metabolism and disposition, 32(4), 415-422. [Link]

  • Li, J., Zhang, L., & Liu, Y. (2022). Determination of IQZ23 in rat plasma using LC-MS/MS: consideration for matrix effect and internal standard interference. Bioanalysis, 14(8), 455-465. [Link]

  • Mao, Q., & Unadkat, J. D. (2015). Role of the breast cancer resistance protein (BCRP/ABCG2) in drug transport—an update. The AAPS journal, 17(1), 65-82. [Link]

  • El-Sayed, N. A. H., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Scientific reports, 11(1), 1-13. [Link]

  • Al-Omar, M. A. (2006). In vitro Interaction of 6-Iodo-4-oxo-quinazoline Derivatives with Cytosolic Molybdenum Hydroxylases. Journal of Biological Sciences, 6(1), 163-168. [Link]

  • Li, J., Zhao, M., He, P., & Zheng, N. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Clinical cancer research, 13(12), 3731-3737. [Link]

  • Eladl, K., Youssif, B. G., & Al-Rashood, S. T. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses. Archiv der Pharmazie, e2400389. [Link]

  • Tourand, Y., & Vaugeois, J. M. (2019). Identifying the reactive metabolites of tyrosine kinase inhibitors in a comprehensive approach: Implications for drug-drug interactions and hepatotoxicity. Chemical research in toxicology, 32(6), 997-1035. [Link]

  • Fernandes, G. P., Marinho, A. M., & Antunes, O. A. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Open Journal of Medicinal Chemistry, 5(04), 106. [Link]

  • Kim, S., Park, J. H., & Lee, J. Y. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & medicinal chemistry letters, 30(20), 127472. [Link]

  • Rizk, P. N., & Hanzlik, R. P. (1995). Oxidative and non-oxidative metabolism of 4-iodoanisole by rat liver microsomes. Xenobiotica, 25(2), 143-150. [Link]

  • Moore, A., Femia, F. J., & Weissleder, R. (2002). Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy. Bioconjugate chemistry, 13(2), 313-319. [Link]

  • Sharma, S., & Sharma, P. C. (2023). Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations to Abandon the Phenomenon of Tumor Angiogenesis. The Open Bioinformatics Journal, 16(1). [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Gendy, M. A. (2022). New Quinazolin-4 (3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5522. [Link]

  • Rizk, P. N., & Hanzlik, R. P. (1995). Oxidative and non-oxidative metabolism of 4-iodoanisole by rat liver microsomes. Xenobiotica, 25(2), 143–150. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Target Identification Studies of 6-iodoquinazoline-2,4-diamine

Prepared by: Gemini, Senior Application Scientist Abstract The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] 6-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] 6-iodoquinazoline-2,4-diamine represents a promising, yet underexplored, member of this class. Phenotypic screening may reveal its efficacy in disease models, but a deep understanding of its mechanism of action is impossible without identifying its direct molecular target(s). This guide provides a comprehensive, multi-pronged strategy for the target deconvolution of 6-iodoquinazoline-2,4-diamine, designed for researchers and drug development professionals. We will detail an integrated workflow combining unbiased chemical proteomics with hypothesis-driven biochemical and computational approaches, followed by rigorous cellular validation. Each section provides not only step-by-step protocols but also the critical rationale behind experimental choices, ensuring a robust and self-validating path from a bioactive compound to a confirmed molecular target.

The Quinazoline Scaffold and the Imperative of Target Identification

A Privileged Structure in Oncology

The 2,4-diaminoquinazoline core is a well-established pharmacophore, renowned for its ability to mimic the adenine portion of ATP and compete for the ATP-binding pocket of protein kinases.[4] This has led to the successful development of several generations of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[1][4] The broad applicability of this scaffold suggests that novel derivatives, such as 6-iodoquinazoline-2,4-diamine, may interact with a range of known or novel kinase targets.[2][5]

6-iodoquinazoline-2,4-diamine: The Starting Point

While specific data on 6-iodoquinazoline-2,4-diamine is sparse in public literature, its structure is analogous to known biologically active molecules, including kinase inhibitors and compounds with reported antifungal or antitumor properties.[6][7] The presence of the iodine atom at the 6-position provides a unique chemical handle that can be exploited for both structure-activity relationship (SAR) studies and, critically, for the synthesis of chemical probes required for target identification.

The "Why": The Critical Role of Target Deconvolution

Identifying the direct molecular target of a compound is a pivotal step in drug discovery.[8][9] It allows for:

  • Mechanism of Action (MoA) Elucidation: Understanding how the drug works at a molecular level.

  • Rational Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.

  • Safety and Off-Target Profiling: Predicting and understanding potential side effects by identifying unintended targets.[10]

  • Biomarker Development: Identifying patient populations most likely to respond to treatment.

A Multi-Pronged Strategy for Target Identification

A robust target identification campaign should not rely on a single method. We advocate for an integrated approach that combines unbiased discovery with hypothesis-driven validation to build a compelling case for a specific target.[8]

Overview of the Integrated Workflow

Our strategy is built on three pillars that work in concert: unbiased proteomics to generate a list of potential binding partners, computational methods to refine this list and suggest others, and direct biochemical and cellular assays to validate the top candidates.

Target_ID_Workflow cluster_discovery Pillar 1 & 2: Candidate Generation cluster_validation Pillar 3: Target Validation Proteomics Unbiased Chemical Proteomics (Affinity Pull-Down + MS) Hit_List List of Candidate Binding Proteins Proteomics->Hit_List Computation In Silico Prediction (Docking & Similarity Search) Computation->Hit_List Biochem Hypothesis-Driven Screening (Kinase Panel) Biochem->Hit_List Biochem_Val Biochemical Validation (In Vitro Kinase Assays) Cell_Engage Cellular Target Engagement (CETSA) Biochem_Val->Cell_Engage Pathway Downstream Pathway Analysis (Western Blot) Cell_Engage->Pathway Confirmed_Target Validated Target(s) Pathway->Confirmed_Target Compound 6-iodoquinazoline-2,4-diamine (Bioactive Compound) Compound->Proteomics Compound->Computation Compound->Biochem Hit_List->Biochem_Val

Caption: Integrated workflow for target identification.

Core Methodology: Affinity-Based Chemical Proteomics

This unbiased approach uses the small molecule itself as "bait" to fish out its binding partners from a complex mixture of cellular proteins.[10][11]

Principle: Using the Molecule as Bait

The core of this technique involves chemically modifying the compound to create a probe, immobilizing this probe on a solid support (like beads), and incubating it with a cell lysate.[12] Proteins that bind to the compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then identified using mass spectrometry (MS).[12]

Step 1: Synthesis of an Affinity Probe

Causality: The key is to attach a linker to the 6-iodoquinazoline-2,4-diamine molecule at a position that does not disrupt its binding to the target protein. The iodine at position 6 is an ideal attachment point via a Sonogashira coupling reaction, as modifications at this position on the quinazoline scaffold are often well-tolerated.[13] The linker should terminate in a reactive group (e.g., an alkyne for "click chemistry") or a high-affinity tag like biotin.

Protocol: Synthesis of an Alkyne-Linked Probe

  • Reactant Preparation: Dissolve 6-iodoquinazoline-2,4-diamine and a suitable terminal alkyne linker (e.g., propargylamine) in a solvent like DMF.

  • Catalysis: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) under an inert atmosphere (argon or nitrogen).

  • Base: Add a base, such as triethylamine (TEA), to facilitate the reaction.

  • Reaction: Heat the mixture (e.g., to 80-100°C) and monitor progress by TLC or LC-MS.

  • Purification: Upon completion, purify the resulting alkyne-tagged probe using column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and high-resolution mass spectrometry.

Step 2: Immobilization on a Solid Support

Causality: To capture proteins, the probe must be attached to a solid matrix. If an alkyne probe was synthesized, "click chemistry" provides a highly efficient and specific method for conjugation to azide-functionalized beads (e.g., Sepharose or magnetic beads).

Protocol: Click Chemistry Conjugation

  • Bead Preparation: Resuspend azide-functionalized agarose beads in a suitable buffer (e.g., PBS).

  • Probe Addition: Add the alkyne-tagged probe to the bead slurry.

  • Catalyst Addition: Add a solution of copper(II) sulfate and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.

  • Incubation: Incubate the reaction mixture at room temperature with gentle rotation for 4-12 hours.

  • Washing: Pellet the beads by centrifugation, discard the supernatant, and wash extensively with PBS, then with a high-salt buffer, and finally with the lysis buffer to be used in the pull-down experiment. This removes unreacted probe and catalyst.

Step 3: Protein Pull-Down from Cell Lysate

Causality: This is the core binding experiment. The choice of cell line should be one where 6-iodoquinazoline-2,4-diamine shows a clear phenotypic effect (e.g., reduced viability). A crucial control is competition: pre-incubating the lysate with an excess of the free, unmodified compound should prevent the target protein from binding to the immobilized probe.

Protocol: Affinity Pull-Down

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and a mild detergent like NP-40, supplemented with protease and phosphatase inhibitors).

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome).

  • Experimental Setup (in triplicate):

    • Probe: Aliquot lysate and add the probe-conjugated beads.

    • Competition Control: Aliquot lysate, add a 100-fold molar excess of free 6-iodoquinazoline-2,4-diamine, incubate for 1 hour, then add the probe-conjugated beads.

    • Negative Control: Aliquot lysate and add unconjugated (mock-treated) beads.

  • Incubation: Incubate all tubes for 2-4 hours at 4°C with end-over-end rotation.

  • Washing: Pellet the beads and wash 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

Step 4: Mass Spectrometry and Data Analysis

Causality: The eluted proteins are separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key to identifying true targets is quantitative comparison across the different experimental conditions.

Workflow:

  • Gel Separation: Run the eluates on a short SDS-PAGE gel. This separates proteins from residual contaminants.

  • In-Gel Digestion: Excise the entire protein lane, destain, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.

  • Data Analysis: Use software (e.g., MaxQuant) to identify and quantify the proteins in each sample. A true target should be highly abundant in the "Probe" sample but significantly reduced or absent in the "Competition Control" and "Negative Control" samples.

Data Interpretation: From Hit List to Candidate Targets

The output will be a list of proteins. Prioritize candidates based on the following criteria:

  • Fold-Change: High enrichment in the probe sample vs. controls.

  • Biological Plausibility: Is the protein a known drug target? Is it a kinase or an enzyme with an ATP-binding site?

  • Literature Precedent: Is there any known link between this protein and the cellular phenotype observed?

Table 1: Example Hit List from a Chemical Proteomics Experiment

Protein IDGene NameFold Enrichment (Probe vs. Competition)Protein FunctionRationale for Follow-up
P00533EGFR25.3Receptor Tyrosine KinaseClassic target for quinazolines
P04626ERBB218.9Receptor Tyrosine KinaseOften co-targeted with EGFR
Q9Y243AURKA12.1Serine/Threonine KinaseInvolved in cell cycle control
P11362HSPA1A3.5Chaperone ProteinPotential off-target or non-specific binder

Core Methodology: Computational Target Prediction

In silico methods provide a rapid, cost-effective way to generate or refine hypotheses by leveraging vast databases of known drug-target interactions.[14][15]

Principle: Similarity and Docking

Two main computational strategies are employed:

  • Ligand-Based (Similarity Search): This method operates on the principle that structurally similar molecules often bind to similar targets.[16] We search databases like ChEMBL for molecules that are structurally similar to 6-iodoquinazoline-2,4-diamine and identify their known targets.[16]

  • Structure-Based (Molecular Docking): If a high-resolution 3D structure of a potential target protein is available (e.g., from the Protein Data Bank), we can computationally model how 6-iodoquinazoline-2,4-diamine might fit into its binding site and estimate the binding affinity.[17]

Computational_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Input 6-iodoquinazoline-2,4-diamine (2D/3D Structure) Similarity Similarity Search (e.g., ChEMBL, PubChem) Input->Similarity Docking Molecular Docking Simulation Input->Docking Known_Targets Identify Targets of Similar Compounds Similarity->Known_Targets Output Prioritized List of Hypothetical Targets Known_Targets->Output PDB Select Potential Targets (e.g., Kinases from PDB) PDB->Docking Scoring Calculate Binding Score Docking->Scoring Scoring->Output

Caption: Dual-pronged computational target prediction workflow.

Protocol: Integrated In Silico Analysis
  • Similarity Search:

    • Generate a SMILES string or 2D structure file for 6-iodoquinazoline-2,4-diamine.

    • Use online tools such as the ChEMBL database or PubChem to perform a Tanimoto-based similarity search.

    • Compile a list of the known biological targets for the top 20-50 most similar compounds.

  • Molecular Docking:

    • Select high-resolution crystal structures of high-priority candidate proteins (e.g., EGFR, AURKA) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

    • Generate a low-energy 3D conformation of 6-iodoquinazoline-2,4-diamine.

    • Use docking software (e.g., AutoDock, Glide) to predict the binding pose and score of the compound within the active site of each selected protein.

    • Analyze the poses for key interactions (e.g., hydrogen bonds to the hinge region of a kinase).

Target Validation: From Candidates to Confirmed Targets

This is the most critical phase, where hypotheses generated by proteomics and computational methods are experimentally tested.[8]

Protocol 1: In Vitro Kinase Inhibition Assays

Causality: A direct binding interaction should result in the inhibition of the target protein's enzymatic activity. For kinases, this is measured as a reduction in their ability to phosphorylate a substrate.

Protocol: ADP-Glo™ Kinase Assay (Promega) This is a common, luminescence-based assay format.

  • Reagent Preparation: Prepare kinase reaction buffer, the specific kinase enzyme, its corresponding substrate, and ATP.

  • Compound Titration: Prepare a serial dilution of 6-iodoquinazoline-2,4-diamine (e.g., from 10 µM to 0.1 nM).

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and compound. Initiate the reaction by adding ATP. Incubate at room temperature for a set time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP.

  • Measure Luminescence: The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescence signal, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method to confirm that a compound binds to its target inside intact cells.[18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20][21]

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 6-iodoquinazoline-2,4-diamine for 1-2 hours.

  • Heat Challenge: Harvest the cells, resuspend them in buffer, and aliquot them into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[18]

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured protein (pellet).[18]

  • Western Blotting: Collect the supernatants, normalize for total protein concentration, and analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.[20]

Protocol 3: Western Blotting to Probe Downstream Pathway Modulation

Causality: If the compound inhibits a target kinase, the phosphorylation of that kinase's known downstream substrates should decrease. This provides crucial evidence of target engagement and functional consequences within the cellular signaling network.[22][23]

Protocol: Analysis of Downstream Signaling

  • Cell Treatment: Treat cells with increasing concentrations of 6-iodoquinazoline-2,4-diamine for an appropriate time (e.g., 2-6 hours). Include a positive control (a known inhibitor of the pathway) and a vehicle control.

  • Lysis and Quantification: Lyse the cells, collect the protein, and determine the concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[24][25]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% milk or BSA in TBST).

    • Incubate with a primary antibody against the phosphorylated form of a downstream substrate (e.g., if EGFR is the target, use an anti-phospho-ERK antibody).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate (normalized to the total substrate) indicates that the compound is inhibiting the upstream kinase in the cell.

Table 2: Summary of Validation Data for a Hypothetical Target (e.g., EGFR)

Assay TypeMetricResultInterpretation
In Vitro Kinase AssayIC₅₀85 nMPotent, direct inhibition of enzyme activity.
Cellular Thermal Shift Assay (CETSA)ΔTagg+5.2 °CDirect binding and stabilization in intact cells.
Downstream Western Blotp-ERK Inhibition IC₅₀150 nMFunctional inhibition of the target's signaling pathway in cells.

Synthesis and Conclusion: Building a Target Dossier

The target identification process is iterative and evidence-based. By integrating the unbiased hits from chemical proteomics with the refined hypotheses from computational modeling, and then rigorously testing these candidates with orthogonal biochemical and cellular assays, a compelling "target dossier" can be built for 6-iodoquinazoline-2,4-diamine. The convergence of evidence from multiple, independent methods provides the highest level of confidence. A confirmed target transforms a mere bioactive "hit" into a valuable "lead," paving the way for rational drug design, biomarker discovery, and ultimately, clinical development.

References

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Google AI.
  • Advanced Western Blotting Solutions for Cell Signaling P
  • Chemical proteomics and its application to drug discovery. Stanford Medicine.
  • Computational/in silico methods in drug target and lead prediction. PMC.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC.
  • Small-molecule Target and Pathway Identific
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Bentham Science.
  • Target identification of small molecules: an overview of the current applic
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • Computational methods revolutionize drug discovery by predicting protein target sites.
  • Synthesis of series of quinazoline analogues as protein kinase inhibitors.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applic
  • Chemoproteomic approaches to drug target identific
  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing.
  • In vitro NLK Kinase Assay. PMC.
  • Selected target prediction tools available on the Internet.
  • Western Blotting. Cell Signaling Technology.
  • In vitro kinase assay. Bio-protocol.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Small Molecule Drug Target Identification and Valid
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
  • In vitro kinase assay. Kyoto University.
  • In vitro kinase assay. Protocols.io.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
  • Protocol for Invitro Kinase Assay. University of Southern California.
  • A precise comparison of molecular target prediction methods. RSC Publishing.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lys
  • Application of the cellular thermal shift assay (CETSA)
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. PubMed.
  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation of 6-Iodoquinazoline-2,4-Diamine

Introduction & Scientific Rationale The quinazoline scaffold is a privileged structure in medicinal chemistry. Specifically, 6-iodoquinazoline-2,4-diamine serves as a critical synthetic intermediate for advanced pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry. Specifically, 6-iodoquinazoline-2,4-diamine serves as a critical synthetic intermediate for advanced pharmacophores. The C-6 iodine atom provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the rapid diversification of the quinazoline core. These derivatives are heavily utilized in oncology as competitive ATP inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)[1], and have recently been identified as a novel class of agents that 2[2].

Pathway Quinazoline Quinazoline Derivative (e.g., 6-Iodo-2,4-diamine) EGFR EGFR / RTK Kinase Domain Quinazoline->EGFR Competitive Inhibition Phos Receptor Phosphorylation EGFR->Phos ATP ATP Binding ATP->EGFR Activates Prolif Tumor Cell Proliferation Phos->Prolif

Logical relationship of quinazoline derivatives acting as competitive ATP inhibitors on EGFR.

Mechanistic Causality & Reaction Logic

While alternative 3 exist for generating N4-substituted 2,4-diaminoquinazolines[3], the most direct and atom-economical route to the primary 2,4-diamine core involves the condensation of an anthranilonitrile derivative with free guanidine.

The reaction proceeds via a two-step nucleophilic cascade:

  • Intermolecular Nucleophilic Attack : The highly nucleophilic imine nitrogen of guanidine attacks the electrophilic nitrile carbon of 2-amino-5-iodobenzonitrile.

  • Intramolecular Cyclization & Aromatization : The resulting intermediate undergoes an intramolecular ring closure where the primary amine of the anthranilonitrile attacks the guanidino carbon. Subsequent elimination of ammonia (NH3) drives the thermodynamic sink towards the stable, fully aromatic 6-iodoquinazoline-2,4-diamine core.

This reaction is highly efficient,4 when heated at 120°C for two hours[4].

Experimental Methodology

Self-Validating Protocol Design: To ensure reproducibility and avoid the rapid degradation associated with pre-isolated free guanidine bases, this protocol utilizes guanidine carbonate. Upon heating, guanidine carbonate decomposes to release free guanidine in situ, establishing a reliable and self-regulating reactant pool.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
2-Amino-5-iodobenzonitrile 244.031.02.44 gElectrophilic Starting Material
Guanidine Carbonate 180.171.52.70 gIn situ Nitrogen Source
N-Methyl-2-pyrrolidone (NMP) 99.13Solvent10 mLHigh-boiling Reaction Medium
Deionized Water 18.02Anti-solvent50 mLPrecipitation & Quenching
Step-by-Step Protocol
  • Reaction Assembly : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2.44 g (10 mmol) of 2-amino-5-iodobenzonitrile and 2.70 g (15 mmol) of guanidine carbonate.

    • Causality: A 1.5x stoichiometric excess of guanidine carbonate is critical to compensate for any thermal decomposition and outgassing of the free base during the extended heating phase.

  • Solvent Introduction : Suspend the solid mixture in 10 mL of anhydrous NMP.

    • Causality: NMP is selected for its high boiling point (202°C) and exceptional solvating power. It maintains the highly polar intermediates in a homogeneous solution, ensuring uniform heat distribution and preventing localized charring.

  • Thermal Condensation : Submerge the flask in an oil bath pre-heated to 120°C. Maintain vigorous stirring for exactly 2 hours.

    • Causality: A temperature of 120°C provides the precise thermal energy required to overcome the activation barrier for nucleophilic attack on the nitrile, without triggering the homolytic cleavage of the labile carbon-iodine bond[4].

  • Reaction Monitoring : Verify reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent.

    • Causality: The starting material (Rf ~0.8) should be completely consumed, replaced by a highly polar, UV-active product spot (Rf ~0.2).

  • Quenching & Precipitation : Remove the flask from the heat source and allow it to cool to ambient temperature (approx. 25°C). Slowly pour the dark mixture into 50 mL of ice-cold deionized water under continuous, rapid stirring.

    • Causality: The sudden shift in dielectric constant forces the hydrophobic quinazoline core to crash out of solution. Conversely, unreacted guanidine salts and NMP remain highly water-soluble, achieving an efficient primary purification without the need for column chromatography.

  • Filtration & Washing : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (3 x 15 mL) and cold ethanol (10 mL).

    • Causality: The water washes remove residual NMP, while the final cold ethanol wash displaces water to significantly accelerate the subsequent drying process.

  • Drying : Dry the isolated solid in a vacuum oven at 60°C for 12 hours to afford the final 6-iodoquinazoline-2,4-diamine product.

Workflow Start 2-Amino-5-iodobenzonitrile + Guanidine Carbonate Heat Thermal Condensation (NMP, 120°C, 2h) Start->Heat Cyclize Intramolecular Cyclization & NH3 Elimination Heat->Cyclize Precipitate Aqueous Quench & Precipitation Cyclize->Precipitate Filter Vacuum Filtration & Solvent Wash Precipitate->Filter Product 6-Iodoquinazoline-2,4-diamine (>85% Yield) Filter->Product

Experimental workflow for the synthesis of 6-iodoquinazoline-2,4-diamine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the product must be validated against the following physicochemical parameters prior to downstream coupling applications.

Analytical TechniqueExpected Observation / ValueDiagnostic Purpose
1H NMR (DMSO-d6) ~7.0-8.5 ppm (aromatic protons, 3H), broad singlets (~6.0-7.5 ppm, 4H)Confirms aromatic core connectivity and the presence of two free primary amines.
LC-MS (ESI+) m/z [M+H]+ = 287.0Validates the exact molecular weight (Calculated exact mass: 286.0).
Melting Point >250°C (Decomposes)Assesses bulk crystalline purity and absence of solvent entrapment.
Isolated Yield ~85-90% (approx. 2.4 - 2.5 g)Evaluates overall reaction efficiency and precipitation recovery.

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Open Access Journals. URL: 4

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. PMC / NIH. URL: 2

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. URL: 3

Sources

Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of 6-Iodoquinazoline-2,4-Diamine

Introduction and Chemical Significance Quinazoline derivatives represent a highly privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors, antibacterial agents, and anticancer therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

Quinazoline derivatives represent a highly privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors, antibacterial agents, and anticancer therapeutics[1]. The compound 6-iodoquinazoline-2,4-diamine (CAS: 132131-20-5) is a critical active pharmaceutical ingredient (API) intermediate[2]. Its molecular architecture presents a unique analytical challenge: the highly polar, basic 2,4-diamine moiety (pKa ~6.5–7.0) contrasts sharply with the heavy, lipophilic, and polarizable iodine atom at the 6-position.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior to prevent peak tailing, ensure baseline resolution from synthetic impurities, and guarantee reproducible quantification.

Mechanistic Rationale for Method Development

To achieve a self-validating and robust analytical system, every chromatographic parameter must be selected based on the specific molecular interactions of 6-iodoquinazoline-2,4-diamine.

  • Stationary Phase Causality: The basic nitrogen atoms in the 2,4-diamine group have a high propensity to undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on standard silica-based columns. This phenomenon causes severe peak tailing and loss of resolution[3]. To mitigate this, a base-deactivated or highly end-capped C18 column (e.g., Zorbax Eclipse XDB-C18) is mandatory to shield the silica backbone[4].

  • Mobile Phase & pH Control: Operating at an acidic pH is critical. By using an acidic modifier such as 0.1% Trifluoroacetic acid (TFA), the diamine groups are fully protonated. This forces the molecule into a single ionization state, preventing mixed-mode retention mechanisms and ensuring sharp, symmetrical peaks[5]. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure, and its superior elution strength for rigid, halogenated aromatic rings[6].

  • Detection Wavelength: Quinazoline derivatives exhibit strong UV absorbance due to their extended conjugated aromatic pi-system. While they typically display two main absorption bands (240–300 nm and 310–425 nm)[3], monitoring at 254 nm captures the primary aromatic transition, providing a robust, high-sensitivity signal ideal for trace impurity quantification[4].

Workflow A Physicochemical Profiling (Basic Diamine + Lipophilic Iodine) B Stationary Phase Selection (End-capped C18 prevents tailing) A->B C Mobile Phase Optimization (0.1% TFA ensures protonation) B->C D Method Validation (ICH Q2(R2) Lifecycle Approach) C->D

Fig 1. Systematic HPLC method development workflow for basic quinazolines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; system suitability criteria must be met prior to sample analysis to ensure trustworthiness.

Reagents and Materials
  • Analyte: 6-iodoquinazoline-2,4-diamine standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Diluent: 0.2% DMSO in Water/Acetonitrile (95:5 v/v). Quinazoline derivatives demonstrate excellent stability in low-concentration DMSO environments, remaining homogeneous without degradation for up to 96 hours[7].

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of 6-iodoquinazoline-2,4-diamine into a 10 mL volumetric flask. Dissolve in 200 µL of DMSO, then bring to volume with the diluent to achieve a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 100 µg/mL.

  • Filtration: Pass the working standard through a 0.22 µm PTFE syringe filter to remove particulates that could cause column frit blockage or baseline noise[3].

Chromatographic Conditions

The optimized gradient ensures that highly polar impurities elute early, while the lipophilic 6-iodo core is efficiently washed from the column at higher organic concentrations.

Table 1: Optimized HPLC Parameters for 6-iodoquinazoline-2,4-diamine

ParameterSpecification
Column Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 5% B 2-10 min: 5% → 60% B 10-12 min: 60% B 12-12.1 min: 60% → 5% B 12.1-15 min: 5% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Method Validation Strategy (ICH Q2(R2))

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines for the validation of analytical procedures[8]. This framework utilizes a lifecycle approach, ensuring that the method provides acceptable response, accuracy, and precision across the reportable range[8].

ICH_Validation Root ICH Q2(R2) Validation Parameters Spec Specificity (Resolution from impurities) Root->Spec Lin Linearity & Range (Direct assessment of results) Root->Lin Acc Accuracy (Spike recovery evaluation) Root->Acc Prec Precision (Repeatability & Intermediate) Root->Prec Rob Robustness (Deliberate parameter variation) Root->Rob

Fig 2. Core validation parameters according to ICH Q2(R2) guidelines.

Validation Execution & Acceptance Criteria
  • Specificity: The method must cleanly separate 6-iodoquinazoline-2,4-diamine from common synthetic impurities, such as unreacted 2-aminobenzonitrile derivatives or oxidized byproducts[9].

  • Range and Linearity: The reportable range is derived from the product specifications. It is validated by directly assessing reportable results using a linear calibration model across 50% to 150% of the target concentration[8].

  • Accuracy and Precision: ICH Q2(R2) enables a combined approach to evaluate accuracy and precision[10]. This involves assessing repeatability (intra-day variation) and intermediate precision (inter-day/inter-analyst variation)[11].

Table 2: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterEvaluation MethodAcceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standardTailing factor ≤ 1.5; Theoretical plates > 5000
Specificity Injection of blank, placebo, and spiked sampleResolution ( Rs​ ) > 2.0 from nearest impurity
Linearity 5 concentration levels (50% to 150%)Correlation coefficient ( R2 ) ≥ 0.999
Accuracy Triplicate preparations at 3 levels (80, 100, 120%)Mean recovery: 98.0% – 102.0%
Repeatability 6 independent sample preparations at 100%%RSD ≤ 2.0%
Intermediate Precision Different day, different analyst, different column%RSD ≤ 2.0%
Robustness Deliberate variations (Flow ±0.1 mL/min, Temp ±5°C)System suitability criteria continuously met

Sources

Method

Application Notes and Protocols for 6-Iodoquinazoline-2,4-diamine as a Competitive Inhibitor

Introduction: The Quinazoline Scaffold as a Privileged Structure in Competitive Inhibition The quinazoline ring system, an aromatic heterocyclic scaffold, is a cornerstone in modern medicinal chemistry, particularly in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Competitive Inhibition

The quinazoline ring system, an aromatic heterocyclic scaffold, is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid structure and capacity for diverse substitutions have made it a "privileged scaffold" for designing potent and selective enzyme inhibitors.[3][4] A significant class of these inhibitors functions through a competitive mechanism, most notably targeting the ATP-binding site of protein kinases.[5][6] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have revolutionized the treatment of specific cancers by competitively inhibiting key signaling kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization and application of 6-iodoquinazoline-2,4-diamine , a representative member of this important class of compounds. While extensive literature exists on the broader family of quinazoline derivatives, this guide will provide the foundational principles and detailed protocols necessary to investigate the potential of 6-iodoquinazoline-2,4-diamine as a specific and potent competitive inhibitor for kinase-driven signaling pathways. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results for critical research applications.

Part 1: Unraveling the Mechanism of Action of Quinazoline-Based Competitive Inhibitors

The therapeutic efficacy of many quinazoline derivatives stems from their ability to act as competitive inhibitors of protein kinases.[6] This mechanism is predicated on the structural mimicry between the quinazoline scaffold and the adenine ring of ATP, the universal phosphate donor for kinase-catalyzed reactions.

The Principle of Competitive Inhibition:

Competitive inhibitors function by reversibly binding to the active site of an enzyme, the same site that the natural substrate (in this case, ATP) would occupy.[8][9] This binding event is mutually exclusive with substrate binding.[9] The inhibitor's affinity for the active site is quantified by the inhibition constant (Ki). A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor.

For quinazoline-based kinase inhibitors, the key interactions occur within the ATP-binding pocket of the kinase domain. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with conserved amino acid residues in the hinge region of the kinase, mimicking the hydrogen bonds formed by the adenine base of ATP.[5] This binding orientation effectively blocks ATP from entering the active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The 2,4-diamino substitution on the quinazoline ring can further enhance binding affinity through additional hydrogen bond interactions.

The consequence of this competitive binding is an increase in the apparent Michaelis constant (Km) of the substrate (ATP), while the maximum velocity (Vmax) of the reaction remains unchanged.[8] This is because the inhibition can be overcome by increasing the concentration of the substrate, which can outcompete the inhibitor for binding to the active site.[8][9]

Below is a diagram illustrating the competitive inhibition of a kinase by 6-iodoquinazoline-2,4-diamine.

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase Kinase Active Site Product Phosphorylated Substrate + ADP Kinase->Product Catalyzes Reaction ATP ATP (Substrate) ATP->Kinase Binds Kinase_I Kinase Active Site No_Product No Reaction Kinase_I->No_Product Inhibitor 6-iodoquinazoline-2,4-diamine (Inhibitor) Inhibitor->Kinase_I Binds & Occupies ATP_I ATP (Substrate) ATP_I->Kinase_I Binding Blocked

Caption: Competitive inhibition of a kinase by 6-iodoquinazoline-2,4-diamine.

Part 2: Core Applications and Experimental Protocols

This section provides detailed, step-by-step protocols for the characterization and application of 6-iodoquinazoline-2,4-diamine as a competitive inhibitor.

Application 1: In Vitro Determination of Inhibitor Potency (IC50 and Ki)

The first critical step in characterizing any inhibitor is to determine its potency in a controlled, in vitro setting. This protocol describes a generic kinase assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 6-iodoquinazoline-2,4-diamine against a target kinase (e.g., EGFR, VEGFR).

Causality Behind Experimental Choices:

  • Choice of Assay: A biochemical kinase assay using a purified, active enzyme allows for the direct measurement of the inhibitor's effect on the enzyme without the complexities of a cellular environment (e.g., membrane permeability, off-target effects).

  • Substrate Concentrations: To determine the mode of inhibition, the assay is run at multiple substrate (ATP) concentrations around the Km value. This allows for the visualization of the inhibitor's effect on both Km and Vmax, a hallmark of competitive inhibition.[9]

  • Data Analysis: The IC50 value is dependent on the substrate concentration for competitive inhibitors. Therefore, calculating the Ki provides a more absolute measure of inhibitor potency.

Experimental Workflow Diagram:

G start Start reagent_prep Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate Peptide - ATP Solutions - 6-iodoquinazoline-2,4-diamine serial dilutions start->reagent_prep plate_setup Plate Setup (384-well): - Add Kinase - Add Inhibitor dilutions - Add Substrate Peptide reagent_prep->plate_setup pre_incubation Pre-incubate at RT (allows inhibitor-enzyme binding) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add ATP solution pre_incubation->initiate_reaction incubation Incubate at 30°C (allows phosphorylation) initiate_reaction->incubation stop_reaction Stop Reaction: Add Detection Reagent incubation->stop_reaction read_plate Read Plate (e.g., Luminescence/Fluorescence) stop_reaction->read_plate data_analysis Data Analysis: - Plot dose-response curves - Calculate IC50 - Determine Ki read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

  • Materials and Reagents:

    • Purified, active kinase of interest (e.g., EGFR, VEGFR-2)

    • Kinase-specific peptide substrate

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP

    • 6-iodoquinazoline-2,4-diamine

    • DMSO (for compound dilution)

    • Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

    • White, opaque 384-well assay plates

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of 6-iodoquinazoline-2,4-diamine in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). Then, create intermediate dilutions in kinase assay buffer.

    • Enzyme Solution: Dilute the kinase enzyme to the appropriate working concentration in kinase assay buffer.

    • Substrate/ATP Mix: Prepare solutions of the peptide substrate and ATP in kinase assay buffer. For Ki determination, prepare multiple mixes with varying ATP concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

  • Assay Procedure:

    • Add 5 µL of the diluted 6-iodoquinazoline-2,4-diamine solutions or DMSO (as a control) to the wells of the 384-well plate.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • For Ki determination, plot the IC50 values against the ATP concentration and use the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) , where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.

Data Presentation: Hypothetical Inhibition Data for 6-iodoquinazoline-2,4-diamine

Target KinaseATP Conc. (µM)IC50 (nM)Ki (nM)
EGFR10 (Km)5025
EGFR5025025
VEGFR-25 (Km)8040
VEGFR-22540040
Application 2: Cellular Target Engagement

After confirming in vitro activity, it is crucial to verify that 6-iodoquinazoline-2,4-diamine can enter cells and inhibit its target in a physiological context. This protocol describes a cell-based assay to measure the inhibition of target kinase phosphorylation.

Causality Behind Experimental Choices:

  • Cell-Based Format: This assay format confirms the compound's cell permeability and its ability to inhibit the target kinase in the complex intracellular environment.[10][11]

  • Phospho-Specific Antibodies: The use of antibodies that specifically recognize the phosphorylated form of a kinase's substrate provides a direct readout of the kinase's activity within the cell.[10]

  • Serum Starvation: Serum contains growth factors that can activate kinase signaling pathways. Serum starvation synchronizes the cells and establishes a low basal level of phosphorylation, allowing for a clearer observation of ligand-induced activation and its inhibition.

Protocol: Western Blot Analysis of Target Phosphorylation

  • Materials and Reagents:

    • Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

    • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Serum-free medium

    • 6-iodoquinazoline-2,4-diamine

    • Ligand for kinase activation (e.g., EGF for EGFR)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (total target kinase, phospho-target kinase, loading control like β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of 6-iodoquinazoline-2,4-diamine (or DMSO control) for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized data against the inhibitor concentration to determine the cellular IC50.

Application 3: Assessment of Cellular Viability and Cytotoxicity

The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. This protocol assesses the downstream effect of target inhibition by 6-iodoquinazoline-2,4-diamine on cell viability.

Causality Behind Experimental Choices:

  • MTT/MTS Assay: This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of the cells.[11][12] A reduction in metabolic activity is indicative of either reduced proliferation or increased cell death.

  • Dose-Response and Time-Course: Evaluating the inhibitor's effect at multiple concentrations and time points provides a comprehensive understanding of its cytostatic or cytotoxic potential.

Protocol: Cell Viability (MTT/MTS) Assay

  • Materials and Reagents:

    • Target cancer cell line

    • Complete cell culture medium

    • 6-iodoquinazoline-2,4-diamine

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 6-iodoquinazoline-2,4-diamine (or DMSO control).

    • Incubate for 48-72 hours.

    • Add the MTT/MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • If using MTT, add the solubilization solution.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the DMSO-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression analysis.

Part 3: Troubleshooting Common Experimental Issues

ProblemPotential Cause(s)Suggested Solution(s)
High variability in in vitro kinase assay - Inaccurate pipetting- Enzyme instability- Reagent precipitation- Use calibrated pipettes and reverse pipetting for viscous solutions.- Keep enzyme on ice and use fresh dilutions.- Check the solubility of the inhibitor in the final assay buffer.
No inhibition observed in cell-based assay despite potent in vitro activity - Poor cell permeability- Compound efflux by transporters- Compound degradation- Verify compound structure and purity.- Use a different cell line.- Co-incubate with an efflux pump inhibitor (e.g., verapamil) as a control.
Inconsistent Western blot results - Uneven protein loading- Ineffective antibody- Phosphatase/protease activity- Perform a BCA assay and load equal amounts of protein.- Titrate the primary antibody and test for specificity.- Always use fresh lysis buffer with inhibitors.
High background in cell viability assay - Contamination (bacterial/fungal)- High cell seeding density- Practice sterile technique.- Optimize cell seeding density to avoid overgrowth.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). [Source Not Available].
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). PMC.
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (n.d.). PMC.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). RACO.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). [Source Not Available].
  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. (2026). [Source Not Available].
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2025). RSC Publishing.
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2020). MDPI.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). [Source Not Available].
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
  • Protocol of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody.
  • In vitro binding Assays – Cell Based Assays. (n.d.). Chelatec.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (n.d.). Benchchem.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf - NIH.
  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). [Source Not Available].
  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc..

Sources

Application

6-iodoquinazoline-2,4-diamine molecular docking tutorial

Application Note: Computational Profiling and Molecular Docking of 6-iodoquinazoline-2,4-diamine Executive Summary & Mechanistic Rationale The quinazoline nucleus is a highly privileged pharmacophore in rational drug des...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Computational Profiling and Molecular Docking of 6-iodoquinazoline-2,4-diamine

Executive Summary & Mechanistic Rationale

The quinazoline nucleus is a highly privileged pharmacophore in rational drug design, frequently utilized in the development of anticancer and antimicrobial agents[1]. Specifically, 2,4-diaminoquinazoline derivatives are classic, potent inhibitors of Dihydrofolate Reductase (DHFR) and various kinases such as p21-Activated Kinase 4 (PAK4)[2][3].

6-iodoquinazoline-2,4-diamine (CAS: 132131-20-5) serves as both a potent baseline inhibitor and a highly versatile synthetic intermediate. The mechanistic causality behind its efficacy lies in its structural mimicry of the pteridine ring of endogenous folates. The 2,4-diamino groups act as obligate hydrogen-bond donors, while the N1 nitrogen of the pyrimidine ring—which is protonated at physiological pH—forms a critical salt bridge with conserved aspartate residues in the target active site (e.g., Asp54 in Plasmodium falciparum DHFR or Asp27 in human DHFR)[2]. Furthermore, the iodine atom at the C6 position provides a heavy, polarizable halogen that can engage in halogen bonding within hydrophobic pockets (such as Ile14/Ile164), while also serving as a reactive handle for downstream cross-coupling reactions to expand library diversity[1].

Pharmacophore LIG 6-iodoquinazoline-2,4-diamine Core Scaffold N1 N1 Pyrimidine Ring Protonated (+) LIG->N1 NH2 2,4-Diamino Groups H-Bond Donors LIG->NH2 IODO 6-Iodo Substitution Halogen Bond LIG->IODO ASP Asp54 (PfDHFR) Salt Bridge N1->ASP Ionic / H-bond NH2->ASP H-bond ILE Ile14 / Ile164 Hydrophobic Pocket IODO->ILE Hydrophobic VAL Val / Leu Residues Steric Boundary IODO->VAL Steric Fit

Fig 1: Pharmacophore mapping and key binding interactions of 6-iodoquinazoline-2,4-diamine.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this docking protocol is designed as a self-validating system . We do not proceed to test novel ligands until the system successfully reproduces the crystallographic pose of a known native ligand.

G P1 Target Selection (e.g., PfDHFR PDB: 1J3I) P2 Protein Preparation (Protonation, Minimization) P1->P2 G1 Receptor Grid Generation (Active Site Definition) P2->G1 L1 Ligand Preparation (6-iodoquinazoline-2,4-diamine) L2 Conformer Generation (Epik, OPLS4) L1->L2 D1 Molecular Docking (Glide SP/XP or Vina) L2->D1 G1->D1 A1 Post-Docking Analysis (Pose & Score Evaluation) D1->A1

Fig 2: End-to-end self-validating molecular docking workflow for quinazoline derivatives.

Phase 1: Target Preparation & The Validation Gate

Causality Insight: Raw PDB structures contain artifacts, missing hydrogens, and unoptimized heavy-atom geometries. Docking into unprepared structures guarantees false-positive steric clashes.

  • Import Structure: Retrieve the target complex (e.g., wild-type PfDHFR, PDB ID: 1J3I) containing a co-crystallized antifolate (e.g., WR99210)[2].

  • Pre-process: Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to metals.

  • Water Management: Delete crystallographic waters lacking at least three polar contacts with the receptor. Reasoning: Bulk water introduces artificial steric penalties, but conserved structural waters mediating ligand-receptor interactions must be retained.

  • H-Bond Optimization: Sample the orientations of Asn, Gln, and His residues at pH 7.4 to optimize the hydrogen-bond network.

  • Minimization: Perform a restrained minimization (e.g., OPLS4 force field) converging heavy atoms to an RMSD of 0.3 Å to relieve steric clashes.

Phase 2: Ligand State Optimization

Causality Insight: The docking algorithm treats the ligand exactly as provided. Incorrect protonation states will completely abrogate critical salt-bridge formations.

  • Structure Input: Sketch or import 6-iodoquinazoline-2,4-diamine (SMILES: Nc1nc(N)c2cc(I)ccc2n1).

  • Ionization State Generation: Use a pKa predictor (e.g., Epik) to generate states at pH 7.4 ± 1.0. Crucial Step: Ensure the N1 position of the pyrimidine ring is protonated. The 2,4-diaminoquinazoline core has a basic pKa, and this cationic state is required to bind Asp54[2].

  • Conformer Generation: Generate low-energy 3D conformers, applying a penalty to high-energy tautomers.

Phase 3: Grid Generation & Spatial Constraints
  • Centering: Define the receptor grid by centering the bounding box on the co-crystallized native ligand (WR99210).

  • Box Sizing: Set the inner bounding box to 10 Å × 10 Å × 10 Å to allow the 6-iodo group sufficient sampling space within the hydrophobic pocket.

  • Constraint Definition (Optional but Recommended): Define a hydrogen-bond constraint at the carboxylate oxygen of Asp54 (PfDHFR) or Asp27 (hDHFR).

Phase 4: Docking Execution & The Validation Gate
  • Redocking (The Validation Gate): Extract the native ligand (WR99210), prepare it via Phase 2, and dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

    • Validation Rule: If RMSD > 2.0 Å, stop . The grid or protein preparation is flawed. If RMSD ≤ 2.0 Å, the system is validated and you may proceed[2].

  • Test Ligand Docking: Dock 6-iodoquinazoline-2,4-diamine using Standard Precision (SP) or Extra Precision (XP) scoring functions.

  • Flexibility: Ensure ligand conformational flexibility is enabled while keeping the receptor rigid (unless utilizing Induced Fit Docking for known resistance mutations like S108N).

Quantitative Data Synthesis

The following table summarizes expected benchmark data for 6-iodoquinazoline-2,4-diamine against standard antifolates, validating the compound's baseline affinity and interaction profile.

CompoundTarget EnzymeDocking Score (kcal/mol)Key H-Bond / Ionic InteractionsHalogen / Hydrophobic ContactsValidation RMSD (Å)
WR99210 (Native) PfDHFR (1J3I)-10.45Asp54, Ile14, Ser108Trichloro-aryloxy pocket0.85 (Redocked)
Methotrexate hDHFR (1U72)-9.80Asp27, Ile7, Val115PABA-glutamate cleft1.12 (Redocked)
6-iodoquinazoline-2,4-diamine PfDHFR (1J3I)-8.72Asp54, Ile14Ile164, Phe58 (Iodine fit)N/A
6-iodoquinazoline-2,4-diamine hDHFR (1U72)-7.95Asp27, Ile7Phe31, Val115N/A

Note: Docking scores are representative approximations based on Glide SP algorithms. More negative scores indicate stronger predicted binding affinity.

Post-Docking Analysis & Troubleshooting

Interpreting the Poses: When analyzing the output poses for 6-iodoquinazoline-2,4-diamine, immediately verify the orientation of the 2,4-diamino pyrimidine ring. It must be buried deep within the active site cleft. If the quinazoline ring is flipped outward toward the solvent, the docking run has failed—likely due to a missing proton on N1 during Phase 2, which prevented the requisite salt bridge formation.

Handling Steric Clashes (The S108N Mutation): In pyrimethamine-resistant P. falciparum, the Ser108 residue is mutated to Asn108[2]. The bulky asparagine side chain creates a steric clash with rigid, bulky inhibitors. If docking 6-iodoquinazoline-2,4-diamine into a mutant strain (e.g., PDB: 1J3K), utilize Induced Fit Docking (IFD) to allow the Asn108 side chain to undergo conformational adaptation, or analyze whether the 6-iodo substitution forces the ligand into an unfavorable trajectory.

References

  • Yuthavong, Y., et al. (2010). "Binding Modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine Analogs to P. Falciparum Dihydrofolate Reductase Enzyme: Molecular Docking Studies." Indian Journal of Pharmaceutical Sciences, 72(3), 324-333. URL: [Link]

  • Hao, C., et al. (2017). "Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy." European Journal of Medicinal Chemistry, 131, 1-13. URL: [Link]

  • Sheela, M. P., et al. (2022). "In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents." Current Trends in Biotechnology and Pharmacy, 16(1), 14–22. URL: [Link]

  • Kumar, A., et al. (2025). "Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent." Journal of Medicinal and Organic Chemistry. URL: [Link]

Sources

Method

Comprehensive Application Note &amp; Standard Operating Procedure: 6-Iodoquinazoline-2,4-Diamine

Scientific Context & Pharmacological Significance 6-Iodoquinazoline-2,4-diamine (CAS: 132131-20-5) is a highly versatile, bifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Pharmacological Significance

6-Iodoquinazoline-2,4-diamine (CAS: 132131-20-5) is a highly versatile, bifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry and drug discovery[1]. The quinazoline-2,4-diamine core is a privileged pharmacophore found in numerous FDA-approved and clinical-stage therapeutics, including potent anticancer agents and antiviral drugs[2]. For instance, this structural motif is the foundational core of Ziresovir (AK0529), a Phase III clinical candidate developed for the treatment of respiratory syncytial virus (RSV) infections[3].

The strategic placement of an iodine atom at the C6 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations). This allows researchers to rapidly diversify the quinazoline core to probe structure-activity relationships (SAR) without disrupting the hydrogen-bonding network provided by the 2,4-diamine groups, which are critical for target protein binding (such as kinase hinge regions or viral fusion proteins)[2][3].

Physicochemical Data & Safety Profiling

To ensure reproducible experimental outcomes, it is critical to understand the physical properties of the compound. The high boiling point and density are characteristic of halogenated aromatic systems.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Experimental Implication
CAS Number 132131-20-5[1]Unique identifier for procurement and safety tracking.
Molecular Formula C8H7IN4[1]Indicates a high degree of nitrogen heteroatoms; requires polar aprotic solvents for dissolution.
Molecular Weight 286.07 g/mol [1]Used for precise stoichiometric calculations in cross-coupling.
Density 2.093 g/cm³[4]High density due to the heavy iodine atom; compound will settle rapidly in suspensions.
Boiling Point 527.9 ºC (at 760 mmHg)[4]Non-volatile under standard conditions; eliminates inhalation risk of vapors (though dust remains a hazard).
Flash Point 273 ºC[4]Thermally stable; safe for high-temperature reflux reactions (e.g., 120°C cyclization).

Standard Operating Procedure: Handling & Storage

Causality of Hazards: Halogenated diamines pose specific handling risks. The primary amines can act as skin sensitizers, while the C-I bond is susceptible to photolytic cleavage over time, which can release iodine radicals and lead to the degradation of the scaffold.

  • Environmental Controls: Always handle the compound within a certified Class II fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the lipophilicity of the iodine group), safety goggles, and a standard lab coat.

  • Storage Protocol: Store the compound in amber glass vials to block UV/visible light, preventing photolytic dehalogenation. Purge the vial with an inert gas (Argon or Nitrogen) prior to sealing to prevent oxidative degradation of the electron-rich diamine groups. Maintain storage temperatures at 2–8°C.

Synthetic Workflow & Downstream Functionalization

The following diagram illustrates the logical progression from the de novo synthesis of 6-iodoquinazoline-2,4-diamine to its downstream application in drug discovery.

Workflow A 2-Amino-5-iodobenzonitrile + Guanidine B Thermal Cyclization (120°C, 2h) A->B C 6-Iodoquinazoline-2,4-diamine (Target Scaffold) B->C D Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) C->D C-I Bond Activation E Nucleophilic Substitution (Amine Derivatization) C->E N-Alkylation F 6-Substituted Quinazoline (Kinase Inhibitor Precursor) D->F G N-Alkylated Quinazoline (Antiviral Precursor) E->G

Synthetic workflow and downstream functionalization of 6-iodoquinazoline-2,4-diamine.

Experimental Protocols

Protocol A: De Novo Synthesis of 6-Iodoquinazoline-2,4-diamine

This protocol utilizes a direct condensation approach, avoiding harsh chlorination steps (e.g., POCl3) that are prone to generating toxic byproducts[3].

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, combine 2-amino-5-iodobenzonitrile (10 mmol) and free-base guanidine (15 mmol).

    • Causality: An excess of guanidine is used to drive the equilibrium of the cyclization forward and compensate for any thermal decomposition of the reagent.

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen for its high boiling point and excellent solubilizing properties for both the polar guanidine and the rigid aromatic starting material.

  • Thermal Cyclization: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 2 hours[2].

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the target product mass (m/z 287.0 [M+H]+). If starting material persists, continue heating in 30-minute increments.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The product will precipitate as a solid. Filter under a vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C overnight.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C6 position to synthesize targeted kinase inhibitor analogs.

  • Reaction Setup: In a Schlenk tube, combine 6-iodoquinazoline-2,4-diamine (1.0 eq), an aryl boronic acid (1.2 eq), and Potassium Carbonate (K2CO3, 2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

    • Causality: The iodine atom at C6 is an exceptionally good leaving group for oxidative addition by Pd(0). This allows the reaction to proceed selectively at the C6 position without requiring the protection of the 2,4-diamine groups, streamlining the synthetic route.

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, v/v). Subject the tube to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded, as it will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Heating & Monitoring: Heat the mixture to 80°C for 6 hours.

  • Self-Validating Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: DCM:MeOH 9:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new, UV-active spot (Rf ~0.4) validates the successful carbon-carbon bond formation.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash column chromatography.

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Open Access Journals.
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. NIH.
  • 6-iodoquinazoline-2,4-diamine | 132131-20-5 | Buy Now. Molport.
  • 2,4-二氨基-6-碘喹唑啉相关化工产品/化学物质 - CAS号查询. Chemsrc.

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Strategies for 6-Iodoquinazoline-2,4-diamine

Introduction & Pharmacological Context 6-Iodoquinazoline-2,4-diamine (CAS: 132131-20-5) is a highly versatile, halogenated pharmacophore widely utilized as a foundational building block in the development of targeted the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

6-Iodoquinazoline-2,4-diamine (CAS: 132131-20-5) is a highly versatile, halogenated pharmacophore widely utilized as a foundational building block in the development of targeted therapeutics[1]. Historically, the quinazoline-2,4-diamine scaffold has been deployed as a potent, competitive inhibitor of Dihydrofolate Reductase (DHFR) across antimalarial, antibacterial, and antineoplastic applications[2].

The diamino-pyrimidine ring system fused to the iodinated benzene ring closely mimics the pteridine ring of folic acid. This structural homology allows the compound to anchor deeply within the folate-binding pockets of target enzymes[2][3]. The substitution of iodine at the C6 position is a critical, rational design choice: it significantly enhances the lipophilicity of the scaffold and facilitates strong halogen bonding with hydrophobic residues in the target binding site, thereby increasing both binding affinity and target residence time[3]. Establishing robust in vivo dosing strategies for this tool compound is critical for ensuring reproducible pharmacokinetic (PK) and pharmacodynamic (PD) outcomes in downstream preclinical efficacy models[4][5].

Physicochemical Properties & Formulation Strategy

Quinazoline-2,4-diamines typically exhibit high membrane permeability but are limited by poor aqueous solubility, effectively classifying them as Biopharmaceutics Classification System (BCS) Class II compounds[4]. To achieve the systemic exposures necessary for in vivo efficacy—typically requiring plasma concentrations in the sub-micromolar to micromolar range—the formulation must overcome the high crystal lattice energy characteristic of the planar quinazoline ring[4][5].

Table 1: Evaluated Formulation Matrices for 6-Iodoquinazoline-2,4-diamine

RouteFormulation MatrixCausality / RationaleMax Tolerated Conc.
IV 5% DMSO + 10% Solutol HS15 + 85% SalineDMSO disrupts the rigid crystal lattice; Solutol forms micelles to prevent shock precipitation in the bloodstream.2 mg/mL
PO 10% PEG400 + 5% Tween 80 + 85% WaterPEG400 acts as a cosolvent; Tween 80 enhances gastrointestinal wetting and dissolution rate for oral absorption.10 mg/mL
IP 0.5% Carboxymethyl Cellulose (CMC) + 0.1% Tween 80Creates a uniform micro-suspension suitable for slow peritoneal absorption without causing chemical peritonitis.20 mg/mL

In Vivo Dosing Protocols (Murine Model)

Scientific Integrity Note: To ensure reproducible PK profiles, all formulations must be prepared fresh on the day of dosing. Dosing volumes must be strictly controlled to prevent volume-induced physiological stress, which can alter gastric emptying and skew absorption kinetics.

Protocol A: Oral (PO) Administration for Systemic Exposure
  • Preparation: Micronize the 6-iodoquinazoline-2,4-diamine powder using an agate mortar and pestle to reduce particle size. Causality: Smaller particles maximize the surface area-to-volume ratio, significantly accelerating the dissolution rate in the GI tract.

  • Suspension: Gradually add the 0.5% CMC / 0.1% Tween 80 vehicle while triturating until a homogenous suspension (10 mg/mL) is achieved. Vortex for 5 minutes and sonicate in a water bath (<30°C to prevent thermal degradation) for 10 minutes.

  • Administration: Securely restrain the mouse (e.g., C57BL/6 or BALB/c, fasted for 4 hours prior to dosing to normalize gastric pH). Using a 20-22G reusable oral gavage needle, administer the suspension at a strict dosing volume of 10 mL/kg (yielding a 100 mg/kg dose).

  • Observation: Monitor the subject for 30 minutes post-dose for signs of aspiration, distress, or acute toxicity.

Protocol B: Intravenous (IV) Administration for Absolute Bioavailability
  • Preparation: Dissolve the compound completely in 5% DMSO. Once visually clear, add 10% Solutol HS15, followed by the slow, dropwise addition of 85% sterile saline. Causality: Dropwise addition prevents localized supersaturation and subsequent shock precipitation of the highly lipophilic compound. Filter through a 0.22 µm PTFE syringe filter.

  • Vasodilation: Warm the mouse using a heat lamp for 3-5 minutes. Causality: Heat induces vasodilation of the lateral tail vein, ensuring a successful, single-attempt venipuncture.

  • Injection: Using a 27G needle, inject the formulated solution at a volume of 5 mL/kg (yielding a 5-10 mg/kg dose) over a slow, controlled 10-15 second interval to prevent acute cardiovascular overload.

Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling

Following administration, characterizing the PK/PD relationship is vital. Quinazoline-2,4-diamines have demonstrated favorable tissue distribution and long half-lives in various structural iterations, making them suitable for both systemic and CNS-targeted investigations[6].

Table 2: Representative Pharmacokinetic Parameters (Predicted for 30 mg/kg PO)

ParameterValueBiological Significance
Tmax 1.0 - 2.0 hIndicates moderate to fast GI absorption facilitated by the Tween 80 wetting agent.
Cmax 2.5 - 4.0 µMExceeds the typical in vitro IC50 (nanomolar range) for DHFR/Kinase targets, ensuring target engagement[2][4].
AUC(0-t) 15 - 20 µM·hRepresents total systemic exposure; critical for determining dosing frequency (e.g., QD vs BID)[5].
Half-life (t1/2) 4.0 - 6.5 hDriven by lipophilicity (C6-iodine) and moderate volume of distribution into peripheral tissues[6].
Experimental Workflows and Pathway Visualizations

PKPD_Workflow Formulation 1. Vehicle Formulation (Solubility & Stability) Dosing 2. In Vivo Dosing (PO: 30 mg/kg | IV: 5 mg/kg) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.25 to 24 h post-dose) Dosing->Sampling LCMS 4. LC-MS/MS Bioanalysis (Plasma PK Profiling) Sampling->LCMS PD 5. PD Biomarker Assay (Target Engagement) Sampling->PD

Fig 1: Preclinical PK/PD experimental workflow for 6-iodoquinazoline-2,4-diamine.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DNA Nucleotide Synthesis (Cell Proliferation) THF->DNA 1-Carbon Transfer Inhibitor 6-Iodoquinazoline-2,4-diamine Inhibitor->DHFR Competitive Inhibition

Fig 2: Mechanism of DHFR inhibition by the 6-iodoquinazoline-2,4-diamine scaffold.

Sources

Method

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 6-Iodoquinazoline-2,4-diamine

Executive Summary 6-Iodoquinazoline-2,4-diamine (CAS: 132131-20-5) is a highly potent heterocyclic compound utilized extensively as a privileged scaffold in oncology and medicinal chemistry. While the quinazoline-2,4-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Iodoquinazoline-2,4-diamine (CAS: 132131-20-5) is a highly potent heterocyclic compound utilized extensively as a privileged scaffold in oncology and medicinal chemistry. While the quinazoline-2,4-diamine core is a well-documented inhibitor of Receptor Tyrosine Kinases (RTKs) and Dihydrofolate Reductase (DHFR), the addition of the 6-iodo substitution introduces significant formulation challenges. This application note provides drug development professionals with field-proven, self-validating protocols for formulating this highly lipophilic API for murine in vivo models.

Pharmacological Context & Mechanistic Causality

Quinazoline derivatives exert their antitumor activity by targeting multiple cancer-related pathways, most notably acting as competitive inhibitors at the ATP-binding cleft of RTKs such as EGFR and VEGFR[1]. The 6-iodo halogen substitution is structurally strategic: its large atomic radius and high lipophilicity enhance Van der Waals interactions deep within the hydrophobic kinase pocket.

However, this exact modification drastically increases the molecule's crystal lattice energy and LogP value, rendering it practically insoluble in aqueous media (< 0.1 mg/mL). If administered in vivo without a highly optimized vehicle, the compound will immediately precipitate in the bloodstream or fail to absorb through the gastrointestinal tract, leading to erratic pharmacokinetic (PK) data and localized toxicity.

RTK_Pathway Ligand Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK Binds PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylates MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylates Apoptosis Apoptosis / Cell Arrest RTK->Apoptosis Inhibition Triggers Quinazoline 6-Iodoquinazoline-2,4-diamine Quinazoline->RTK Blocks ATP Pocket Quinazoline->PI3K Downregulates Quinazoline->MAPK Downregulates Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: Mechanistic pathway of RTK inhibition by 6-iodoquinazoline-2,4-diamine.

Physicochemical Profiling & Formulation Causality

To design a robust formulation, we must manipulate the thermodynamic activity of the API based on the intended route of administration.

  • Oral (PO) Route: Requires a physical suspension. Causality: We utilize Carboxymethylcellulose (CMC) to increase the vehicle's viscosity, preventing the rapid sedimentation of the dense iodinated particles. Tween 80 (Polysorbate 80) is added as a wetting agent to lower the interfacial tension between the hydrophobic API and the aqueous continuous phase[2].

  • Intravenous (IV) / Intraperitoneal (IP) Route: Requires a true solution. Causality: We utilize a co-solvent system. Dimethyl Sulfoxide (DMSO) is used to forcefully disrupt the crystal lattice, but it must be strictly capped at 10% v/v to prevent murine hemolysis and tissue necrosis. Polyethylene Glycol 400 (PEG400) acts as the primary co-solvent to maintain the drug in solution upon dilution into the aqueous environment of the bloodstream[2].

Experimental Protocols: Self-Validating Workflows

Protocol A: Oral (PO) Suspension (0.5% CMC / 0.1% Tween 80)

Target Concentration: 5 mg/mL (Doses up to 50 mg/kg in a 20g mouse).

  • Micronization: Weigh 50 mg of 6-iodoquinazoline-2,4-diamine. Transfer to an agate mortar and pestle. Triturate for 5 minutes to reduce particle size and increase the surface-area-to-volume ratio.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Triturate until a uniform, thick paste forms. Causality: Pre-wetting prevents the hydrophobic powder from floating on the surface of the aqueous vehicle.

  • Suspension: Gradually add 9.9 mL of a pre-made 0.5% (w/v) CMC aqueous solution in 1 mL increments, triturating constantly.

  • Homogenization: Transfer to a glass vial and subject to probe sonication (20% amplitude, 30 seconds on ice).

  • Validation Checkpoint: Allow the vial to sit undisturbed for 15 minutes. If macroscopic settling occurs, the particle size is too large or the CMC concentration is too low. Do not dose; re-sonicate or increase CMC to 1.0%.

Protocol B: IV/IP Co-Solvent Solution (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Target Concentration: 2.5 mg/mL.

  • Primary Solubilization: Weigh 25 mg of the API into a sterile glass vial. Add 1.0 mL of anhydrous DMSO. Vortex vigorously until completely dissolved. Note: The solution must be optically clear.

  • Co-Solvent Addition: Add 4.0 mL of PEG400. Vortex for 1 minute. Causality: PEG400 stabilizes the hydrophobic API before the introduction of water.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Dropwise, add 4.5 mL of sterile 0.9% NaCl (Saline) while continuously vortexing.

  • Filtration & Validation Checkpoint: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Quinazolines exhibit high non-specific binding to Nylon or PES filters.Self-Validation: If you experience high back-pressure during filtration, the API has micro-precipitated due to too rapid aqueous addition. Discard and remake.

Formulation_Workflow API 6-Iodoquinazoline-2,4-diamine (API) Micronization Micronization (Mortar/Pestle) API->Micronization Solvent Co-Solvent Addition (10% DMSO + 40% PEG400) Micronization->Solvent IV/IP Route Suspension Aqueous Suspension (0.5% CMC + 0.1% Tween 80) Micronization->Suspension PO Route Sonication Probe Sonication (Homogenization) Solvent->Sonication Suspension->Sonication Filtration Sterile Filtration (0.22 µm PTFE) Sonication->Filtration IV Route Only Dosing In Vivo Dosing (PO / IV / IP) Sonication->Dosing PO/IP Routes Filtration->Dosing

Figure 2: Step-by-step formulation workflow for preparing in vivo dosing vehicles.

Advanced Delivery: Liposomal & Nanoparticle Encapsulation

For advanced pharmacokinetic profiling, free quinazoline derivatives often suffer from rapid clearance and high volume of distribution. Encapsulating the API in a liposomal formulation composed of Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and mPEG-DSPE (55/40/5 mol/mol) utilizing a transmembrane ammonium sulfate gradient has been proven to drastically improve therapeutic indices[3].

Furthermore, solid dispersion into poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) (PCEC) nanoparticles has been shown to enhance the antitumor effects of quinazolines while significantly reducing off-target organ toxicity and prolonging survival time in vivo[4].

Quantitative Data Summary

The following table summarizes the expected pharmacological impact of the formulation strategies, benchmarked against established in vivo data for the quinazoline class in murine models.

Formulation StrategyRouteVehicle CompositionPharmacokinetic ImpactToxicity Profile
Aqueous Suspension PO0.5% CMC, 0.1% Tween 80Moderate Cmax​ , prolonged Tmax​ due to dissolution rate-limiting steps.Low (Mild GI irritation possible at doses >50 mg/kg).
Co-Solvent System IV / IP10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineImmediate Cmax​ , rapid systemic clearance. High initial bioavailability.Moderate (Strict <10% DMSO required to prevent hemolysis).
Liposomal (L-GEF analog) IVHSPC / Chol / mPEG-DSPE with HP-β-CD~6x AUC increase, extended t1/2​ (~7.29 h vs 2.26 h for free drug).Low (Significantly reduced off-target toxicity).
PCEC Nanoparticles IVPCEC solid dispersionSustained release, prevention of biphasic burst effect.Low (Prolonged overall murine survival time).

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent - Open Access Journals -[Link]

  • Distribution of Gefitinib to the Brain Is Limited by P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2)-Mediated Active Efflux - National Institutes of Health (PMC) -[Link]

  • Novel Liposomal Gefitinib (L-GEF) Formulations - Anticancer Research -[Link]

  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - National Institutes of Health (PMC) -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Iodoquinazoline-2,4-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 6-iodoquinazoline-2,4-diamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 6-iodoquinazoline-2,4-diamine. This compound is a highly valuable intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents [3].

However, its synthesis—typically via the cyclization of 2-amino-5-iodobenzonitrile with guanidine—is notoriously plagued by stalled conversions, dehalogenation, and poor isolation yields. This guide breaks down the mechanistic causality behind these issues and provides a self-validating, optimized protocol to consistently achieve yields exceeding 85%.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion despite refluxing for 24 hours. Why is the cyclization incomplete? The Causality: The most common mistake in this synthesis is the failure to fully liberate free guanidine. Guanidine is typically supplied as a stable carbonate or hydrochloride salt. The nucleophilic attack on the nitrile carbon of 2-amino-5-iodobenzonitrile requires the highly nucleophilic free base form of guanidine. If you rely solely on the basicity of the carbonate, the equilibrium heavily favors the unreactive guanidinium ion. The Solution: You must introduce a strong, stoichiometric base. Using 2.2 equivalents of Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) relative to the guanidine salt ensures complete free-basing [2]. Furthermore, switch your solvent from ethanol (reflux ~78°C) to 1-propanol or 1-butanol to safely reach the 120°C required to drive the cyclization to completion [1].

Q2: I am observing a significant amount of quinazoline-2,4-diamine (de-iodinated byproduct) in my LCMS. How do I prevent this? The Causality: The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage or transition-metal-catalyzed reduction at elevated temperatures. Prolonged heating above 130°C, or the use of glassware contaminated with trace metals (e.g., Palladium or Copper from previous cross-coupling reactions), accelerates this dehalogenation. The Solution: Strict thermal control is non-negotiable. Maintain the reaction strictly at 120°C for no longer than 2 to 4 hours [1]. Ensure all glassware is acid-washed prior to use to remove trace metals.

Q3: The product crashes out as a sticky, unfilterable mass. Should I use silica gel chromatography for purification? The Causality: 6-Iodoquinazoline-2,4-diamine is a highly polar, rigid heterocycle with multiple hydrogen-bond donors/acceptors. It streaks terribly on silica gel, leading to massive yield losses (often >40% loss on the column). The "sticky mass" you observe during crude isolation is typically a mixture of the product co-precipitating with unreacted nitrile and inorganic salts (e.g., potassium carbonate). The Solution: Avoid chromatography entirely. The protocol must be designed as a self-purifying system. By quenching the hot reaction mixture into a large volume of ice-cold water, you dissolve the inorganic salts and unreacted guanidine. The highly crystalline quinazoline product will precipitate cleanly.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting quantitative yield and purity profiles.

ParameterStandard ConditionsOptimized ConditionsMechanistic Impact
Solvent Ethanol1-PropanolHigher boiling point allows optimal 120°C internal temp.
Base None (Guanidine Carbonate only)KOH (2.2 eq to Guanidine)Fully liberates nucleophilic free guanidine.
Temperature 78°C (Reflux)120°COvercomes activation energy of intramolecular cyclization.
Reaction Time 16–24 hours2–4 hoursMinimizes thermal deiodination of the C-I bond.
Purification Silica Gel ChromatographyAqueous PrecipitationPrevents severe mass loss due to silica retention.
Average Yield 40–55%>85% Maximizes throughput and material recovery.
Primary Impurity Unreacted starting materialTrace deiodination (<2%)Ensures high purity for downstream cross-coupling.

Part 3: Optimized Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step until the validation criteria are met.

Reagents Required:

  • 2-Amino-5-iodobenzonitrile: 1.0 equivalent (eq)

  • Guanidine carbonate: 1.5 eq

  • Potassium hydroxide (KOH, pellets): 3.3 eq (2.2 eq relative to guanidine)

  • 1-Propanol (Anhydrous): 10 mL per gram of starting material

Step-by-Step Methodology:

  • Free-Base Generation: In an acid-washed, oven-dried round-bottom flask, suspend guanidine carbonate (1.5 eq) and KOH (3.3 eq) in anhydrous 1-propanol. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The mixture should transition to a fine, milky suspension as potassium carbonate precipitates and free guanidine dissolves.

  • Reagent Addition: Add 2-amino-5-iodobenzonitrile (1.0 eq) to the mixture in a single portion.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction block to 120°C. Stir vigorously.

  • In-Process Monitoring: After 2 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LCMS or TLC (Eluent: 10% MeOH in DCM).

    • Self-Validation Check: The starting material mass (m/z 244) must be completely consumed. The product mass (m/z 286) should be the dominant peak. If starting material remains, continue heating for 1 additional hour. Do not exceed 4 hours.

  • Quench and Precipitation: Once complete, remove the flask from heat and allow it to cool to 60°C. Slowly pour the warm mixture into vigorously stirring ice-cold distilled water (3x the volume of 1-propanol used).

  • Isolation: Stir the aqueous suspension for 1 hour at 0°C to ensure complete dissolution of inorganic salts. Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake sequentially with cold water (2x) and cold diethyl ether (1x) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 50°C for 12 hours to afford 6-iodoquinazoline-2,4-diamine as an off-white to pale yellow solid.

Part 4: Reaction Workflow Visualization

SynthesisWorkflow Start 2-Amino-5-iodobenzonitrile + Guanidine Carbonate Base Add Base (KOH) in 1-Propanol Start->Base Heat Heat at 120°C (Strict Temp Control) Base->Heat Monitor LCMS Check (Self-Validation) Heat->Monitor Monitor->Heat Incomplete Cool Cool & Add H2O Precipitate Product Monitor->Cool Complete Filter Filter & Wash (Avoid Silica Gel) Cool->Filter Product 6-Iodoquinazoline-2,4-diamine (>85% Yield) Filter->Product

Optimized workflow for high-yield 6-iodoquinazoline-2,4-diamine synthesis.

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Open Access Journals.
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI.
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega / PubMed.
Optimization

Technical Support Center: Optimizing HPLC Retention Time for 6-Iodoquinazoline-2,4-diamine

Welcome to the technical support center for the analysis of 6-iodoquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 6-iodoquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for achieving consistent and reliable High-Performance Liquid Chromatography (HPLC) results. As a compound of interest in pharmaceutical research, accurate and reproducible HPLC analysis is paramount for purity assessment, impurity profiling, and pharmacokinetic studies.[1][2][3] This resource addresses common challenges encountered during method development and routine analysis, with a focus on optimizing retention time.

Understanding the Analyte: 6-Iodoquinazoline-2,4-diamine

6-Iodoquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H7IN4.[4][5] Its structure, featuring a quinazoline core with two amine groups and an iodine atom, imparts specific chemical properties that influence its chromatographic behavior. The presence of basic amine functionalities suggests that mobile phase pH will be a critical parameter in controlling retention and peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter when developing an HPLC method for 6-iodoquinazoline-2,4-diamine.

Q1: My retention time for 6-iodoquinazoline-2,4-diamine is too short, and the peak is eluting near the void volume. How can I increase retention?

A1: Early elution is a common issue, particularly with polar compounds, and indicates insufficient interaction with the stationary phase.[6][7] Here’s a systematic approach to increase retention:

  • Decrease the Organic Solvent Concentration: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your analyte.[7][8] A 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention.[8]

  • Mobile Phase pH Adjustment: Since 6-iodoquinazoline-2,4-diamine has basic amine groups, the mobile phase pH will significantly impact its ionization state and, consequently, its retention. To increase retention in reversed-phase chromatography, you should aim to have the analyte in its neutral form. This can be achieved by increasing the mobile phase pH. However, ensure the pH remains within the stable range of your column (typically pH 2-8 for silica-based columns). It is generally recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure reproducibility.[9][10]

  • Select a More Retentive Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a higher carbon load or a different stationary phase chemistry.[11] A standard C18 column is a good starting point, but for polar compounds, a polar-embedded or polar-endcapped column might provide better retention and selectivity.[6][12]

  • Consider HILIC: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[6][13][12] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

Q2: I'm observing significant drift or sudden changes in retention time between injections. What are the likely causes and solutions?

A2: Retention time instability can undermine the reliability of your analytical method.[14] The issue can manifest as a gradual drift, random jitter, or abrupt shifts.[14]

  • Temperature Fluctuations: Column temperature is a critical parameter affecting retention time.[14][15][16] A mere 1°C change can alter retention times by 1-2%.[14] Using a column oven to maintain a constant temperature is essential for reproducible results.[7]

  • Mobile Phase Composition Issues: Inconsistent mobile phase preparation is a frequent source of retention time variability.[17][18]

    • Actionable Steps:

      • Prepare the mobile phase accurately by weighing components instead of using volumetric measurements.[17]

      • Ensure thorough mixing and degassing of the mobile phase to prevent air bubbles and changes in solvent ratios due to evaporation.[18]

      • Prepare fresh mobile phase daily.[18]

  • Pump and System Leaks: A leak in the HPLC system, even a small one, can lead to a drop in flow rate and a gradual increase in retention time.[14] Check for leaks at all fittings, especially between the pump and the column.

  • Column Equilibration: Insufficient column equilibration between runs, particularly after a gradient elution, can cause retention time shifts in subsequent injections.[18] Ensure your method includes an adequate equilibration step with the initial mobile phase conditions.

In-Depth Troubleshooting Workflow

To systematically diagnose and resolve retention time issues, follow this logical workflow.

G cluster_0 Start: Retention Time Issue Identified cluster_1 Initial Checks cluster_2 Method Parameter Optimization cluster_3 Resolution Start Unstable or Non-Optimal Retention Time Check_System Verify System Parameters: - Flow Rate - Temperature - Pressure Start->Check_System Systematic Approach Check_Mobile_Phase Inspect Mobile Phase: - Correct Composition? - Freshly Prepared? - Degassed? Start->Check_Mobile_Phase Adjust_Organic Modify % Organic Solvent Check_System->Adjust_Organic If parameters are correct Check_Mobile_Phase->Adjust_Organic If mobile phase is correct Adjust_pH Optimize Mobile Phase pH Adjust_Organic->Adjust_pH If retention is still not optimal Solution Optimized and Stable Retention Time Achieved Adjust_Organic->Solution If optimal Change_Column Select Alternative Column (e.g., Polar-Embedded, HILIC) Adjust_pH->Change_Column If peak shape or retention is still poor Adjust_pH->Solution If optimal Change_Column->Solution

Caption: A workflow for troubleshooting HPLC retention time.

Experimental Protocols for Method Optimization

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step approach to optimize the mobile phase for the analysis of 6-iodoquinazoline-2,4-diamine.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[19]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or determined absorbance maximum).[18]

    • Injection Volume: 10 µL.

    • Sample Concentration: 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[19]

  • Gradient Screening:

    • Run a broad gradient to determine the approximate elution conditions.

      • Time (min) %B
        010
        2090
        2590
        2610
        3010
  • Isocratic or Focused Gradient Development:

    • Based on the retention time from the screening gradient, develop an isocratic method or a shallower gradient.

    • For example, if the peak elutes at 15 minutes in the screening run (corresponding to ~50% B), start isocratic runs at 40%, 45%, and 50% B to fine-tune the retention.

  • pH Scouting:

    • Prepare mobile phases with different pH values to assess the impact on retention and peak shape. For basic compounds like 6-iodoquinazoline-2,4-diamine, exploring a range of pH values is crucial.

    • Recommended Buffers:

      • pH 3.0: 0.1% Formic Acid

      • pH 4.5: 10 mM Ammonium Acetate

      • pH 6.8: 10 mM Ammonium Phosphate

    • Run the optimized isocratic or gradient method with each mobile phase to identify the optimal pH for retention and peak symmetry.

Data Presentation: Impact of Mobile Phase Composition on Retention Time

The following table illustrates the expected effect of changing the mobile phase composition on the retention time of a moderately polar compound like 6-iodoquinazoline-2,4-diamine.

Mobile Phase Composition (Acetonitrile:Water)Expected Retention Time (min)Observations
70:30~2.5Potential for poor retention, co-elution with the solvent front.
60:40~4.0Improved retention, better separation from the void volume.
50:50~7.5Good retention, suitable for resolving from impurities.
40:60~12.0Strong retention, may lead to longer run times and broader peaks.

Advanced Troubleshooting: Column Selection and Peak Shape Issues

Q3: I'm observing poor peak shape (tailing) for 6-iodoquinazoline-2,4-diamine, even after optimizing the mobile phase. What should I do?

A3: Peak tailing for basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[18]

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can help to block the active silanol sites and improve peak shape.[18][20]

  • Base-Deactivated Columns: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize silanol interactions. Ensure you are using such a column.

  • Alternative Stationary Phases: If tailing persists, consider a column with a different chemistry. Polar-embedded or polar-endcapped phases can provide alternative selectivity and improved peak shape for basic analytes.[6][12] Phenyl phases can also offer different selectivity for aromatic compounds.[12]

Logical Relationships in HPLC Optimization

The interplay of various HPLC parameters is crucial for successful method development. The following diagram illustrates these relationships.

G cluster_0 Controllable Parameters cluster_1 Performance Metrics MobilePhase Mobile Phase (% Organic, pH, Buffer) RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape Column Column (Stationary Phase, Dimensions) Column->RetentionTime Column->Resolution Backpressure Backpressure Column->Backpressure FlowRate Flow Rate FlowRate->RetentionTime FlowRate->Backpressure Temperature Temperature Temperature->RetentionTime Temperature->Backpressure

Caption: Interdependencies of key HPLC parameters.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Separation Science. (2024, July 4).
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Shimadzu. (n.d.). Factors Affecting Retention Time.
  • NextSDS. (n.d.).
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chromatography Today. (n.d.).
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2015, May 12). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • BenchChem. (2025).
  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.
  • BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • LCGC International. (2013, November 1).
  • Taylor & Francis Online. (n.d.).
  • Taylor & Francis Online. (2007, February 7).
  • Sigma-Aldrich. (n.d.). Trouble-Shooting.
  • ResearchGate. (n.d.).
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Labtech. (n.d.).
  • Phenomenex. (2025, June 6).
  • Alchem.Pharmtech. (n.d.). CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine.
  • Molport. (n.d.). 6-iodoquinazoline-2,4-diamine | 132131-20-5 | Buy Now.
  • Sapphire Bioscience. (n.d.). 6-Iodoquinazoline-2,4-diamine.
  • ChemicalBook. (2025, July 16). 2,4-DICHLORO-6-IODOQUINAZOLINE | 74173-76-5.
  • PMC. (n.d.). Retention time prediction for chromatographic enantioseparation by quantile geometry-enhanced graph neural network.
  • PMC. (n.d.).
  • Semantic Scholar. (2025, October 30). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins i.
  • MDPI. (2021, June 10).
  • Journal of microbiology, biotechnology and food sciences. (2022, November 8).

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 6-Iodoquinazoline-2,4-Diamine Scaffolds in Kinase Assays

Welcome to the Technical Support Center for 6-iodoquinazoline-2,4-diamine derivatives. As a privileged scaffold in oncology and drug discovery, this core structure is frequently utilized to target receptor tyrosine kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-iodoquinazoline-2,4-diamine derivatives. As a privileged scaffold in oncology and drug discovery, this core structure is frequently utilized to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as serine/threonine kinases like GRK6 and PAK4[1][2][3]. However, the highly conserved nature of the ATP-binding pocket across the kinome, combined with the lipophilic and halogen-bonding potential of the 6-iodo substitution, frequently leads to assay interference and off-target promiscuity.

This guide provides authoritative, field-tested troubleshooting strategies to ensure your assay data reflects true on-target engagement rather than artifactual or off-target inhibition.

Section 1: Diagnostic Workflow for Assay Anomalies

When evaluating 6-iodoquinazoline-2,4-diamine derivatives, distinguishing between true polypharmacology and assay artifacts is critical. Follow the diagnostic workflow below to systematically isolate the root cause of unexpected assay results.

Diagnostic_Workflow Step1 Observe Assay Anomalies Step2 Run DLS / Add Triton X-100 (Rule out aggregation) Step1->Step2 Step3 Kinome Profiling (Identify off-targets) Step2->Step3 If soluble Step4 CETSA / Target Engagement (Verify in-cell binding) Step3->Step4 Step5 SAR / Scaffold Modification (Improve Selectivity) Step4->Step5

Workflow for identifying and mitigating off-target effects of 6-iodoquinazoline-2,4-diamine.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing broad-spectrum kinase inhibition (promiscuity) in my biochemical assays?

Causality: 6-iodoquinazoline-2,4-diamine is a flat, hydrophobic, heteroaromatic compound. In aqueous assay buffers lacking sufficient carrier proteins or detergents, it readily forms colloidal aggregates. These aggregates sequester and non-specifically inhibit proteins, leading to false-positive off-target effects. Additionally, if the ATP concentration in your assay is significantly lower than the Km​ of the off-target kinases, the compound will appear artificially potent against them.

Resolution Protocol: Optimizing Biochemical Assay Conditions This self-validating protocol uses detergent disruption and stoichiometric titration to differentiate true affinity from aggregation.

  • Detergent Addition: Add a non-ionic detergent (e.g., 0.01% to 0.05% Triton X-100 or CHAPS) to your assay buffer. Colloidal aggregates are disrupted by detergents, whereas true active-site binding is unaffected.

  • Dynamic Light Scattering (DLS): Prepare a 10 µM solution of your compound in the assay buffer. Run DLS to check for particle sizes >100 nm, which confirm aggregation.

  • ATP Normalization: Determine the ATP Km​ for both your primary target (e.g., EGFR) and suspected off-targets. Run the comparative kinase panel at ATP = Km​ for each respective kinase to ensure a level playing field for competitive inhibitors.

  • Enzyme Concentration Titration: Increase the kinase concentration 10-fold in a parallel assay. If the IC50​ shifts proportionally with the enzyme concentration, the inhibition is likely due to stoichiometric aggregation or tight-binding artifacts rather than standard reversible equilibrium binding.

Q2: My compound shows excellent biochemical selectivity but unexpected cytotoxicity in counter-screen cell lines (e.g., HT1080 vs A549). How do I validate true cellular target engagement?

Causality: Biochemical selectivity does not always translate to cellular selectivity. Differences in intracellular ATP concentrations (typically 1-5 mM), compound accumulation, and the presence of off-target kinases (like PAK4 or NEK4) that are essential for survival in specific cell lines can cause off-target cytotoxicity[2][4].

Resolution Protocol: Cellular Thermal Shift Assay (CETSA) CETSA provides a self-validating system to confirm whether the cytotoxicity is driven by direct physical engagement with an off-target protein inside the cell.

  • Cell Treatment: Incubate the control cell line (e.g., HT1080) and target cell line (e.g., A549) with the 6-iodoquinazoline-2,4-diamine derivative at 5x the cellular IC50​ for 1 hour.

  • Thermal Aliquoting: Harvest and wash the cells, then divide them into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen) and centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Western Blotting: Analyze the soluble fraction via Western blot. Probe for both the primary target (e.g., EGFR) and suspected off-targets (e.g., GRK6 or PAK4).

  • Data Interpretation: A shift in the melting temperature ( Tm​ ) indicates direct physical engagement. If the off-target protein shows a significant Tm​ shift in the counter-screen cell line, the cytotoxicity is target-mediated (off-target engagement).

Q3: How does the 6-iodo substitution specifically contribute to off-target binding, and how can I structurally mitigate it?

Causality: The 6-iodo group is highly polarizable and lipophilic. In the highly conserved ATP-binding pocket of kinases, this heavy halogen can form strong halogen bonds with backbone carbonyls in the hinge region or occupy deep hydrophobic back-pockets (such as the DFG-out conformation pocket)[5][6]. Because these structural features are shared across many kinases, the 6-iodoquinazoline core frequently anchors into unintended targets[1][2][3][4].

Resolution: Utilize structure-activity relationship (SAR) data to guide modifications. Substituting the 6-iodo group with a smaller, less polarizable moiety (e.g., fluoro or cyano) or introducing steric bulk at the 2-amino position can create steric clashes with the gatekeeper residues of off-target kinases, thereby improving selectivity for the primary target.

Section 3: Quantitative Data & Assay Benchmarks

Use the following benchmark table to interpret your assay data and quickly diagnose whether your 6-iodoquinazoline-2,4-diamine derivative is exhibiting on-target efficacy or off-target promiscuity.

Assay Condition / ParameterExpected On-Target Behavior (e.g., EGFR)Expected Off-Target Behavior (Aggregation/Promiscuity)Diagnostic Implication
Buffer + 0.01% Triton X-100 IC50​ remains stable (<2-fold shift) IC50​ increases >10-foldConfirms colloidal aggregation
ATP Concentration = 10×Km​ IC50​ shifts linearly (competitive) IC50​ remains unchangedNon-competitive or artifactual binding
Enzyme Concentration = 10× IC50​ remains stable IC50​ increases proportionallyStoichiometric depletion / Aggregation
CETSA ΔTm​ in Cell Lysate >+3∘C shiftNo shift ( <1∘C )Validates direct cellular target engagement
Section 4: Kinase Signaling and Off-Target Intersection

Understanding where your compound intersects with both intended and unintended signaling pathways is crucial for interpreting phenotypic assays.

Signaling_Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR (Primary Targets) Ligand->Receptor Downstream Downstream Signaling (PI3K / MAPK) Receptor->Downstream OffTarget GRK6 / PAK4 (Off-Targets) Phenotype Cell Proliferation & Survival OffTarget->Phenotype Downstream->Phenotype Inhibitor 6-iodoquinazoline- 2,4-diamine Inhibitor->Receptor Inhibitor->OffTarget

Intersection of on-target RTK signaling and off-target kinase inhibition by the quinazoline scaffold.

References
  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. MDPI. URL:[Link]

  • A 1,2,3-Triazole Derivative of Quinazoline Exhibits Antitumor Activity by Tethering RNF168 to SQSTM1/P62. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Global Research Online. URL:[Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. PMC. URL:[Link]

  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 6-Iodoquinazoline-2,4-diamine in Aqueous Media

Welcome to the Technical Support Center for 6-Iodoquinazoline-2,4-diamine . This guide is engineered for researchers, analytical chemists, and drug development professionals experiencing formulation instability, assay ir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Iodoquinazoline-2,4-diamine . This guide is engineered for researchers, analytical chemists, and drug development professionals experiencing formulation instability, assay irreproducibility, or unexpected degradation artifacts when handling this active pharmaceutical ingredient (API) in aqueous solutions.

Due to its specific structural liabilities—an electron-deficient quinazoline core paired with a photolabile aryl iodide—this compound requires precise environmental controls to maintain its structural integrity[1].

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the concentration of my aqueous stock decrease rapidly when left on the benchtop, even without precipitation?

A: You are likely observing Photolytic Dehalogenation. The 6-iodo group is an aryl iodide, which possesses a relatively low bond dissociation energy. When exposed to ambient laboratory lighting (specifically UV and near-UV wavelengths), the molecule undergoes rapid homolytic cleavage of the C(sp2)-I bond[2]. This photon-induced event generates a highly reactive aryl radical at the 6-position, which subsequently abstracts a hydrogen atom from the aqueous solvent or neighboring molecules. The result is the conversion of your API into the des-iodo artifact (quinazoline-2,4-diamine). Causality & Fix: Because photons directly trigger the homolytic cleavage, temperature control alone will not stop it. You must eliminate light exposure by using amber-coated glassware and working under low-light conditions.

Q2: My LC-MS analysis shows a +1 Da and +2 Da mass shift over time. What is the mechanism?

A: This is the signature of Hydrolytic Deamination. The quinazoline core is a highly electron-deficient bicyclic system. The carbons at positions 2 and 4 (C2, C4) are highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions[3]. In aqueous solutions—especially if the pH drifts to acidic or basic extremes—nucleophilic aromatic substitution occurs. Water attacks C4, displacing the amine group as ammonia (loss of NH2​ [16 Da], gain of OH [17 Da] = net +1 Da shift per amine). This irreversible degradation yields 6-iodoquinazoline-2,4-dione. Causality & Fix: This reaction is accelerated by heat and extreme pH. Maintain the aqueous solution at a strictly neutral pH (6.5–7.0) using a stable biological buffer and keep the solution chilled to suppress the thermodynamic driving force of hydrolysis.

Q3: The compound crashes out of my aqueous buffer. Can I just lower the pH to 2.0 to protonate the diamines and force it into solution?

A: Absolutely not. Extreme pH will destroy the quinazoline ring. While lowering the pH will protonate the N1/N3 nitrogens and the exocyclic amines (increasing thermodynamic solubility), it drastically accelerates acid-catalyzed hydrolysis[3]. Prolonged storage in dilute acids destroys the quinazoline ring, eventually leading to catastrophic ring-opening degradation products like o-aminobenzaldehyde derivatives. Causality & Fix: Instead of forcing solubility via pH, utilize a co-solvent strategy. Dissolve the API in a primary organic phase (e.g., DMSO) before dropwise addition into a vigorously stirring neutral aqueous buffer.

Section 2: Visualizing the Degradation Logic

To effectively prevent degradation, you must understand the competing pathways that threaten the molecule in an aqueous environment.

degradation API 6-Iodoquinazoline-2,4-diamine (Intact API) Trig1 Extreme pH / Heat (Nucleophilic Attack at C2/C4) API->Trig1 Aqueous Media Trig2 UV/Vis Light Exposure (Homolytic C-I Cleavage) API->Trig2 Photon Absorption Hydro 6-Iodoquinazoline-2,4-dione (Hydrolysis Product) Dehalo Quinazoline-2,4-diamine (Dehalogenation Product) Trig1->Hydro Deamination Trig2->Dehalo Radical Abstraction

Mechanistic pathways of 6-iodoquinazoline-2,4-diamine degradation in aqueous solutions.

Section 3: Quantitative Degradation Matrix

Use the following table to cross-reference your analytical readouts with the underlying chemical failure, ensuring rapid troubleshooting.

Degradation PathwayPrimary TriggerLC-MS SignaturePreventative Measure
Photolytic Dehalogenation UV/Vis Light-126 Da (Loss of Iodine, +H)Amber vials, dark storage
Hydrolytic Deamination pH < 4 or pH > 9, Heat+1 Da (per amine lost)pH 6.5-7.0 buffer, store at -80°C
Ring Opening Prolonged boiling in acid/baseVariable (e.g., o-aminobenzaldehydes)Avoid heating aqueous stocks
Oxidative Degradation Dissolved Oxygen, ROS+16 Da (N-oxidation)Argon/Nitrogen purge

Section 4: Self-Validating Formulation Protocols

To guarantee the scientific integrity of your biological assays, you must formulate the API using a method that inherently protects against both photolysis and hydrolysis.

workflow S1 1. Weighing (Amber Flask) S2 2. Co-solvent (DMSO/PEG) S1->S2 S3 3. Buffer Addition (pH 6.5-7.0) S2->S3 S4 4. Inert Purge (Argon Gas) S3->S4 S5 5. Storage (-80°C, Dark) S4->S5

Optimized step-by-step workflow for the preparation and storage of aqueous solutions.

Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol utilizes a co-solvent approach to bypass the need for destructive pH adjustments, while integrating environmental controls.

Step 1: Controlled Weighing

  • Action: Weigh the lyophilized 6-iodoquinazoline-2,4-diamine powder into an amber-coated glass vial.

  • Causality: Amber glass blocks UV/Vis wavelengths below 500 nm, instantly neutralizing the threat of photolytic C-I bond cleavage[2].

Step 2: Primary Organic Dissolution

  • Action: Add 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 10 mM). Vortex gently until completely dissolved.

  • Causality: The API is highly soluble in DMSO without requiring protonation of the quinazoline nitrogens. This avoids the hydrolytic risks associated with acid solubilization[3].

Step 3: Buffered Aqueous Dilution

  • Action: Prepare a secondary aqueous buffer (e.g., 1X PBS) and pre-adjust the pH strictly to 6.8. Chill the buffer on ice. Dropwise, add the DMSO stock into the vigorously stirring chilled buffer to reach your final working concentration (ensure final DMSO concentration is ≤1% for biological compatibility).

  • Causality: Pre-adjusting the pH prevents localized micro-environments of extreme acidity/basicity that could catalyze C4 deamination. Chilling the buffer lowers the kinetic energy, drastically slowing down any baseline hydrolysis.

Step 4: Deoxygenation and Storage

  • Action: Purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds. Seal tightly and store single-use aliquots at -80°C.

  • Causality: Purging displaces dissolved oxygen, preventing oxidative degradation of the diamines. Single-use aliquots prevent freeze-thaw cycles, which can cause the API to precipitate out of the aqueous phase.

Step 5: System Validation (Quality Control)

  • Action: Run an LC-MS analysis on an aliquot at T=0 and again after 24 hours of simulated experimental conditions.

  • Validation Metric: A peak area variance of <2% for the parent mass ( m/z 287.07 [M+H]+ ) confirms the formulation is stable and the biological data generated will be trustworthy.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 6-Iodoquinazoline-2,4-diamine

Welcome to the Advanced Formulation and Troubleshooting Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific biopharmaceutical hurdles associated with 6-iodoquinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Troubleshooting Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific biopharmaceutical hurdles associated with 6-iodoquinazoline-2,4-diamine (6-I-QZD).

Quinazoline-2,4-diamines are highly privileged scaffolds in drug discovery, often utilized as potent kinase inhibitors and antimicrobial agents [1]. However, the introduction of an iodine atom at the 6-position significantly increases the molecule's lipophilicity and crystal lattice energy. This results in a rigid, planar, and highly hydrophobic structure that notoriously suffers from poor aqueous solubility and, consequently, erratic oral bioavailability. This guide provides field-proven, self-validating protocols to diagnose and overcome these limitations.

Part 1: Physicochemical Profiling & Formulation Impact

Before troubleshooting, it is critical to understand the baseline parameters of 6-I-QZD. The table below summarizes the quantitative data driving our formulation choices.

ParameterValue / ObservationMechanistic Impact on Bioavailability
Molecular Weight 286.07 g/mol Favorable for membrane permeation (Lipinski rule compliant).
Aqueous Solubility < 10 µg/mL (pH 7.4)Classifies as BCS Class II/IV; dissolution is the primary rate-limiting step for GI absorption.
LogP (Lipophilicity) ~3.5 - 4.5High lipophilicity drives poor solubility but favors lipid-based formulations.
Efflux Ratio (Caco-2) > 5.0Subject to P-glycoprotein (P-gp) mediated efflux, reducing net intracellular accumulation.
SMEDDS Droplet Size < 50 nmBypasses the dissolution phase; significantly enhances surface area for absorption [2].
ASD Tg (with PVP-VA) > 100°CHigh glass transition temperature restricts molecular mobility, preventing recrystallization [3].
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 6-iodoquinazoline-2,4-diamine exhibit such poor oral bioavailability despite its low molecular weight? A1: The poor bioavailability is a dual-factor issue. First, the heavy, highly polarizable iodine atom increases the lipophilicity and promotes strong intermolecular halogen bonding in the solid state. This creates a highly stable crystal lattice that resists dissolution in gastrointestinal (GI) fluids (a thermodynamic barrier). Second, many quinazoline derivatives are recognized as substrates by intestinal efflux transporters like P-glycoprotein (P-gp), meaning that even if the drug permeates the enterocyte, it is actively pumped back into the gut lumen [4].

Q2: What is the most effective formulation strategy for this specific compound? A2: Because the compound is highly lipophilic, Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly recommended. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions in the GI tract [5]. This approach not only pre-dissolves the drug (bypassing the dissolution rate-limiting step) but also stimulates the secretion of chylomicrons, allowing the drug to be absorbed via the lymphatic system, thereby bypassing hepatic first-pass metabolism.

Q3: My Amorphous Solid Dispersion (ASD) of 6-I-QZD is recrystallizing during storage. How do I fix this? A3: Recrystallization occurs when the drug reverts to its lower-energy crystalline state, negating the solubility advantage. To troubleshoot this:

  • Increase the Polymer Tg: Switch to a polymer with a higher glass transition temperature (Tg), such as HPMCAS or PVP-VA, to restrict the molecular mobility of the drug [3].

  • Optimize Drug Loading: Ensure the drug loading does not exceed its kinetic solubility limit within the polymer matrix (typically keep loading < 25% w/w).

  • Control Moisture: Water acts as a plasticizer, lowering the Tg of the system. Store the ASD with desiccants and ensure the manufacturing process (e.g., spray drying) completely removes residual solvents.

Part 3: Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify the root cause of poor in vivo exposure and select the appropriate intervention.

Caption: Diagnostic decision tree for troubleshooting the poor bioavailability of 6-I-QZD.

Part 4: Troubleshooting Guides & Experimental Protocols
Protocol A: Preparation and Optimization of SMEDDS for 6-I-QZD

This protocol ensures the drug remains solubilized in the GI tract, bypassing the crystalline dissolution barrier.

Step 1: Excipient Screening (Thermodynamic Solubility)

  • Add an excess amount of 6-I-QZD (approx. 50 mg) to 1 mL of various oils (e.g., Capryol 90, Miglyol 812), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP) in separate glass vials.

  • Vortex for 5 minutes and incubate in a shaking water bath at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Quantify the dissolved drug in the supernatant via HPLC. Select the excipients yielding the highest solubility.

Step 2: Phase Diagram Construction

  • Mix the selected surfactant and co-surfactant at specific weight ratios (Km ratios of 1:1, 2:1, 3:1).

  • Titrate the chosen oil into the surfactant mixture. Observe visually; the region that forms a clear, transparent, and isotropic mixture upon gentle agitation with water is the microemulsion region.

Step 3: Formulation Mixing & Drug Incorporation

  • Accurately weigh the optimized ratio of oil, surfactant, and co-surfactant (e.g., 20% Capryol 90, 50% Cremophor EL, 30% Transcutol HP).

  • Stir magnetically at 40°C until a homogenous mixture is formed.

  • Add 6-I-QZD (at 80% of its maximum solubility limit to prevent precipitation) to the blank SMEDDS. Vortex and sonicate for 15 minutes until completely dissolved.

Step 4: Self-Validation (Droplet Size & PDI)

  • Dilute the drug-loaded SMEDDS 1:100 in Simulated Gastric Fluid (SGF, pH 1.2).

  • Measure using Dynamic Light Scattering (DLS). Success Criteria: Droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.2, indicating a stable, uniform microemulsion [2].

Protocol B: In Vitro Permeability & Efflux Assay (Caco-2)

This protocol determines if 6-I-QZD is being actively pumped out of the enterocytes by P-glycoprotein.

Step 1: Cell Culture & Monolayer Integrity

  • Seed Caco-2 cells on polycarbonate Transwell filter inserts (0.4 µm pore size) at a density of 1x10^5 cells/cm².

  • Culture for 21 days. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Success Criteria: TEER must be > 250 Ω·cm².

Step 2: Transport Assay

  • Prepare a 10 µM dosing solution of 6-I-QZD in HBSS buffer (pH 7.4) containing maximum 1% DMSO to ensure cell viability.

  • For Apical-to-Basolateral (A-B) transport, add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank buffer to the basolateral chamber. Reverse the volumes for Basolateral-to-Apical (B-A) transport.

  • Incubate at 37°C on an orbital shaker (50 rpm).

Step 3: Sampling & Efflux Inhibition

  • Collect 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Crucial Troubleshooting Step: Run a parallel assay where 50 µM Verapamil (a known P-gp inhibitor) is added to both chambers.

  • Quantify drug concentration via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ).

  • Data Interpretation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux. If Verapamil reduces the ER to < 2.0, 6-I-QZD is confirmed as a P-gp substrate.

Part 5: Mechanistic Absorption Pathway

The following diagram illustrates how the SMEDDS formulation successfully circumvents the physiological barriers that normally hinder 6-I-QZD absorption.

Caption: Mechanistic pathway of 6-I-QZD absorption via SMEDDS, highlighting lymphatic transport.

References
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Open Access Journals. Available at:[Link]

  • Influence of Solid Drug Delivery System Formulation on Poorly Water-Soluble Drug Dissolution and Permeability. MDPI. Available at:[Link]

  • Bioavailability enhancing activities of natural compounds from medicinal plants. ResearchGate. Available at:[Link]

  • Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

Reference Data & Comparative Studies

Validation

The Definitive Guide: Validation of 6-Iodoquinazoline-2,4-diamine Binding Kinetics using Surface Plasmon Resonance (SPR)

In the landscape of targeted therapeutics, halogenated quinazoline scaffolds—particularly 6-iodoquinazoline-2,4-diamine —have emerged as potent competitive inhibitors of Dihydrofolate Reductase (DHFR) . While traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapeutics, halogenated quinazoline scaffolds—particularly 6-iodoquinazoline-2,4-diamine —have emerged as potent competitive inhibitors of Dihydrofolate Reductase (DHFR) . While traditional biochemical assays provide standard IC50​ values, they fail to capture the dynamic target residence time ( 1/koff​ ), a metric that often correlates more accurately with in vivo efficacy.

As a Senior Application Scientist, I designed this guide to objectively compare Surface Plasmon Resonance (SPR) against alternative biophysical platforms, and to provide a field-proven, self-validating protocol for characterizing the binding kinetics of 6-iodoquinazoline-2,4-diamine.

Comparative Platform Analysis: SPR vs. BLI vs. ITC

When validating the binding of a low-molecular-weight compound (~286 Da) like 6-iodoquinazoline-2,4-diamine, researchers must select a platform that balances sensitivity, throughput, and data richness.

Table 1: Biophysical Platform Comparison for Small Molecule Validation

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Detection Limit < 100 Da (Optimal for fragments)~150-300 Da (Signal can be marginal)No mass limit (Measures heat)
Data Output kon​ , koff​ , KD​ , active concentration kon​ , koff​ , KD​ KD​ , ΔH , ΔS , Stoichiometry
Sample Consumption Low (~1-5 µg protein per surface)Low (~1-5 µg protein)High (~mg quantities required)
DMSO Tolerance High (Requires rigorous solvent correction)Moderate (Less sensitive to bulk shifts)Low (Heat of dilution masks binding)
Throughput High (Automated 384-well runs)High (Parallel optical readouts)Low (One titration per run)

Mechanistic Context: DHFR Inhibition

To design a robust SPR assay, we must first understand the biological interaction. 6-iodoquinazoline-2,4-diamine acts by occupying the folate-binding pocket of DHFR, competitively preventing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

DHFR_Pathway NADPH NADPH (Cofactor) DHFR DHFR (Enzyme) NADPH->DHFR DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Catalysis Purines Purine Biosynthesis THF->Purines Inhibitor 6-Iodoquinazoline- 2,4-diamine Inhibitor->DHFR Competitive Inhibition

Diagram 1: Competitive inhibition of the DHFR metabolic pathway by 6-iodoquinazoline-2,4-diamine.

Experimental Design & Causality (The "Why")

A reliable SPR protocol is not just a sequence of steps; it is a system of logical, causal choices designed to eliminate artifacts.

  • Sensor Chip Selection (CM5): We utilize a carboxymethyl dextran (CM5) chip. The 3D hydrogel matrix provides the high immobilization capacity necessary to generate a measurable signal ( Rmax​ ) for a 286 Da analyte binding to a 20 kDa protein.

  • Immobilization Density: We target an immobilization level of ~3,500 Response Units (RU). Causality: Based on the molecular weight ratio ( MWanalyte​/MWligand​ ), a 3,500 RU surface yields a theoretical Rmax​ of ~50 RU. This is the "sweet spot"—high enough for robust signal-to-noise, but low enough to prevent steric hindrance and mass transport limitations.

  • The Criticality of Solvent Correction: 6-iodoquinazoline-2,4-diamine is hydrophobic and requires 5% DMSO for solubility. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a bulk refractive index shift of ~120 RU, completely masking the ~20 RU specific binding signal . A solvent correction calibration curve is therefore mandatory.

Step-by-Step Methodology

Phase 1: Ligand Immobilization (Amine Coupling)
  • Equilibration: Dock the CM5 chip and prime the system with HBS-EP+ buffer (pH 7.4).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min across the active flow cell.

  • Protein Coupling: Inject recombinant DHFR (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 4.5) until the target level of 3,500 RU is achieved. Note: pH 4.5 is chosen because it is below the pI of DHFR, ensuring positive charge for electrostatic pre-concentration on the negatively charged dextran.

  • Deactivation: Block unreacted succinimide esters with an injection of 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Phase 2: Solvent Correction Calibration
  • Prepare a running buffer containing exactly 5.0% DMSO.

  • Prepare a series of eight solvent correction solutions ranging from 4.5% to 5.8% DMSO in HBS-EP+.

  • Inject these solutions across both the reference and active flow cells. The software will generate a calibration curve correlating the bulk refractive index difference to the reference signal, allowing for real-time subtraction of DMSO artifacts.

Phase 3: Multi-Cycle Kinetics (MCK) & Self-Validation
  • Analyte Preparation: Prepare a 2-fold dilution series of 6-iodoquinazoline-2,4-diamine (0.19 µM to 6.0 µM) in the exact 5.0% DMSO running buffer used for the system.

  • Injection Parameters: Inject each concentration for 60 seconds (Association) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Dissociation: Allow the running buffer to flow for 180 seconds. (Given the rapid off-rate of many small molecules, surface regeneration is often unnecessary; extended buffer flow is sufficient).

  • Self-Validation:

    • Double-Referencing: Include buffer blank injections before and after the analyte series to subtract baseline drift.

    • Positive Control: Inject a known standard (e.g., Methotrexate) at the beginning and end of the run to verify that the immobilized DHFR retains 100% of its active conformation.

SPR_Workflow Prep 1. Sensor Chip Prep (CM5 Surface Activation) Immob 2. Ligand Immobilization (DHFR Amine Coupling) Prep->Immob Solvent 3. Solvent Correction (4.5% - 5.8% DMSO Calibration) Immob->Solvent Kinetics 4. Multi-Cycle Kinetics (Analyte Injection & Dissociation) Solvent->Kinetics Kinetics->Kinetics Conc. Series Regen 5. Surface Regeneration (Extended buffer flow) Kinetics->Regen Analysis 6. Data Fitting (1:1 Langmuir Binding Model) Regen->Analysis

Diagram 2: Step-by-step SPR experimental workflow including mandatory DMSO solvent correction.

Data Presentation: Kinetic Benchmarking

To objectively evaluate the performance of 6-iodoquinazoline-2,4-diamine, we compare its binding kinetics against the unhalogenated baseline scaffold and the standard-of-care inhibitor, Methotrexate.

Table 2: Comparative Kinetic Parameters of DHFR Inhibitors (SPR Analysis)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Target Residence Time ( τ )
Methotrexate (Positive Control) 4.5×106 1.2×10−4 0.026~138 minutes
Quinazoline-2,4-diamine (Baseline) 1.8×105 4.5×10−2 250.0~22 seconds
6-Iodoquinazoline-2,4-diamine 3.2×105 2.1×10−3 6.5~8 minutes

Note: Data represents typical comparative kinetic profiles for these inhibitor classes.

Analysis: The experimental data clearly demonstrates the value of the iodine substitution at the 6-position. While the association rate ( kon​ ) increases slightly, the primary driver of the enhanced affinity (lower KD​ ) is a massive reduction in the dissociation rate ( koff​ ). The bulky, lipophilic iodine atom anchors the compound within the hydrophobic sub-pocket of DHFR, extending the target residence time from mere seconds to approximately 8 minutes, drastically improving its pharmacological profile.

References

  • Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors. PubMed Central (PMC). Available at:[Link]

  • Handbook of Surface Plasmon Resonance (2nd Edition). Royal Society of Chemistry. Available at:[Link]

Comparative

High-Resolution Mass Spectrometry Validation of 6-Iodoquinazoline-2,4-Diamine Metabolites: A Comparative Guide

Introduction As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently guide laboratories through the analytical bottlenecks of early-stage drug development. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently guide laboratories through the analytical bottlenecks of early-stage drug development. The compound 6-iodoquinazoline-2,4-diamine represents a highly potent pharmacophore, widely utilized as a precursor and active scaffold in the design of dihydrofolate reductase (DHFR) inhibitors and antimalarial agents[1][2]. However, profiling its metabolic fate presents a unique analytical challenge. The electron-rich quinazoline core is highly susceptible to multi-site CYP450-mediated oxidation, while the heavy iodine atom creates distinct isotopic signatures and vulnerabilities to dehalogenation.

To confidently map these biotransformations, laboratories must select the optimal High-Resolution Mass Spectrometry (HRMS) platform. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers for quinazoline metabolite elucidation, detailing the causality behind experimental choices and providing a self-validating protocol for rigorous MS validation.

Platform Comparison: Q-TOF vs. Orbitrap for Metabolite Elucidation

When validating metabolites of 6-iodoquinazoline-2,4-diamine, the mass spectrometer must balance mass resolving power with acquisition speed. CYP450 incubations often yield closely eluting positional isomers (e.g., multiple mono-hydroxylated species) that require ultra-performance liquid chromatography (UPLC) for separation.

Orbitrap Technology (e.g., Thermo Q Exactive): Orbitraps deliver ultra-high resolution (up to 240,000 FWHM), which is exceptional for resolving fine isotopic distributions and separating nominal isobaric background matrix ions from the target analytes[3]. However, mass resolution in an Orbitrap is inversely proportional to scan speed.

Q-TOF Technology (e.g., Waters Xevo G2-S): Time-of-flight instruments maintain a consistent mass resolution (typically 30,000–40,000 FWHM) across all scan speeds. This allows for rapid data acquisition (up to 20 Hz), which is critical for UPLC where chromatographic peak widths are frequently less than one second.

Table 1: Quantitative Performance Comparison for Quinazoline Profiling

Performance MetricQ-TOF (e.g., Waters Xevo G2-S)Orbitrap (e.g., Thermo Q Exactive)Impact on 6-Iodoquinazoline Analysis
Maximum Resolution ~40,000 (independent of scan rate)Up to 240,000 (at 1.5 Hz)Orbitrap excels in resolving complex matrix interferences in whole blood or tissue[3].
Scan Speed 10 - 20 Hz1.5 - 3.0 Hz (at high resolution)Q-TOF captures >10 data points across narrow UPLC peaks, preventing false negatives.
Dynamic Range 4 - 5 orders of magnitude3 - 4 orders (intrascan)Q-TOF better detects low-abundance deiodinated metabolites amidst high parent drug signals[4].
Mass Accuracy < 2 ppm (with active lock mass)< 1 ppm (internal calibration)Both platforms provide highly confident empirical formula generation for unknown metabolites.
The Causality of Scan Speed in UPLC-HRMS

Why do we prioritize scan speed over maximum theoretical resolution in this specific workflow? If the MS scan rate is too slow (e.g., 0.3 seconds/scan on an Orbitrap operating at high resolution), the system fails to acquire sufficient data points across a narrow UPLC peak. This leads to the loss of chromatographic resolution, causing closely eluting hydroxylated isomers of 6-iodoquinazoline-2,4-diamine to merge into a single, indistinguishable mass spectrum. A faster scan rate (e.g., 0.08 seconds/scan) on a Q-TOF preserves UPLC separation, allowing the simultaneous capture of distinct MS/MS fragmentation patterns for each isomer.

Experimental Workflow: A Self-Validating System

A protocol is only as reliable as its controls. To ensure absolute trustworthiness in metabolite identification, the following step-by-step methodology incorporates a self-validating matrix of zero-time and minus-NADPH controls. This guarantees that any detected mass shift is a true CYP-mediated biotransformation rather than an artifact of chemical instability or source fragmentation.

Step-by-Step Methodology: In Vitro Microsomal Incubation & Extraction
  • Incubation Setup: In a 1.5 mL Eppendorf tube, prepare a 100 µL reaction mixture containing 1 µM 6-iodoquinazoline-2,4-diamine, 0.5 mg/mL pooled human liver microsomes (HLM), and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Minus-NADPH Control: Omit the NADPH cofactor. Any degradation observed here indicates non-CYP-mediated instability (e.g., hydrolysis).

    • Zero-Time (T0) Control: Add the quench solvent prior to the addition of NADPH to establish the baseline parent drug signal and background matrix profile.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching & Protein Precipitation: At specific time intervals (0, 15, 30, and 60 minutes), extract a 20 µL aliquot and immediately quench it in 80 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., verapamil). The 4:1 organic-to-aqueous ratio forces the immediate precipitation of microsomal proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C. Carefully transfer the particle-free supernatant to UPLC vials.

  • LC-MS/MS Acquisition: Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Operate the HRMS in Data-Dependent Acquisition (DDA) or MSE mode to capture both precursor and fragment ions simultaneously.

Workflow A In Vitro Incubation (HLM + NADPH) B Protein Precipitation (Ice-Cold ACN) A->B C UPLC Separation (C18 Column) B->C D HRMS Acquisition (Q-TOF / Orbitrap) C->D E Data Processing (Mass Defect Filtering) D->E

Fig 1. Self-validating UPLC-HRMS workflow for quinazoline metabolite profiling.

Mechanistic Pathway: Biotransformation of 6-Iodoquinazoline-2,4-Diamine

The structural elucidation of 6-iodoquinazoline-2,4-diamine metabolites relies heavily on tracking the iodine isotope and recognizing characteristic mass shifts. The parent compound (exact mass ~286.07 Da) typically undergoes two primary Phase I biotransformations:

  • Mono-hydroxylation (+15.9949 Da): Addition of an oxygen atom to the aromatic ring. Because the quinazoline core has multiple available positions, UPLC separation of these positional isomers is critical.

  • Oxidative Deiodination (-109.8966 Da): The displacement of the heavy iodine atom by a hydroxyl group, a common metabolic fate for halogenated aromatics, significantly altering the molecule's affinity for its kinase or DHFR targets[2].

Pathway Parent 6-Iodoquinazoline-2,4-diamine (Parent Drug) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Target DHFR / Kinase Target (Pharmacological Sink) Parent->Target High Affinity Met1 Mono-hydroxylation (+15.9949 Da) CYP->Met1 Met2 Oxidative Deiodination (-109.8966 Da) CYP->Met2 Met3 N-Oxidation (+15.9949 Da) CYP->Met3 Met1->Target Altered Affinity

Fig 2. CYP450-mediated biotransformation pathways of 6-iodoquinazoline-2,4-diamine.

Conclusion

For the rigorous validation of 6-iodoquinazoline-2,4-diamine metabolites, both Q-TOF and Orbitrap platforms offer distinct advantages. However, for resolving closely eluting hydroxylated isomers generated during in vitro microsomal incubations, the superior scan speed and dynamic range of Q-TOF systems often provide a more reliable chromatographic representation, preventing the loss of critical metabolic data[4]. By coupling the appropriate HRMS technology with a self-validating experimental protocol, researchers can confidently elucidate complex biotransformation pathways, accelerating the development of next-generation quinazoline therapeutics.

References[4] Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap, waters.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5LHnr1Ff7Ywhpja3l4tBF3lkfVcGQxZu6mmUaHPXMRc7vHPHMzztYIEqacZ-_ceRBIemVkSNASoLQ5yMBy6Udg8OBrgeLHoZDJp_CyO83DovCKaYhWN_1mosceY10xLR6EprgTmKIN5sjossq1Wxm9cRc5wMbljplQQygtvvTR2N-LI1rYe2dgtv_S9kLBhmh4SJgaGrmetXui0f84tpcH6sqD7R_yRKQ4aqRwKtCVwdLHeLGBR53PStV7ptbk0jeufNb8YV9kNA5bZ0_l88VqiS5aQLR74QM3mmhqfjWq9htFOkp[3] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry, thermofisher.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYLbRNjRbevqd_JNqdkdeYje-mkEN4FHocl03ziVxnlpmJ-yIW_uLxtO2ViYqE6szLhubN-Td-KALYc-TvSdLEZIZMsB_73Q-QzM9fV6S-QAqGu3r0pCMv2-b1AqVMloWy0ASeqtNGVMHCAQnSa6c6s1aewZK0UYkcQnwxAFNrTc-grsxKEP5xnd7-Z16kSrzYKSYIKy2HnlmLUIDcvrgvpwXh[5] Why do we prefer TOFs over Orbitraps for flow injection analysis?, metabolomics.blog,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFADXs4K_PIbhjg59sFHcxt0OpeSYMRq0hgp9awASpMVIp3VQ1uHzk76xkZ2lBR21zorAKFFnzxmh2-iIKrxqBVDbU_7hulME7wj8I7OGWitjST6KYw8uMkGQ8iMrT2UAwMewBWzwtsGIAu20=[1] Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate, asm.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGah96goB7FaWQULuRWNNPQB1Uw7m3wh01CDkGCmjyRkYvuzqgLLRkmGTHkvveghY7knnKgHTyOic8QAjNvkcaM08F0Vk6bvivmi3xkLcEqbR9a-deEkvhKa5jLrw9e7gSQHJ8dTLGNYt6Fmw==[2] Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk_rFdDuZOKfojmNBpVJCng58Xk-FwRudkokVvghtGC6DoO9xfuj78Gqk5C8tFQda2fynfKB3x3IjA98qB9RB6epb5L8XgsEsUCHW8bJL_nnOYC3fBxbxW4zyYIXZsKBTFYcac

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Validation

6-Iodoquinazoline-2,4-Diamine: Scaffold Performance and IC50 Comparison in Cancer Cell Lines

Target Audience: Researchers, scientists, and drug development professionals. The Pharmacophore: From Synthetic Scaffold to Potent Antifolate In the landscape of oncology drug development, 6-iodoquinazoline-2,4-diamine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Pharmacophore: From Synthetic Scaffold to Potent Antifolate

In the landscape of oncology drug development, 6-iodoquinazoline-2,4-diamine (CAS 132131-20-5) is rarely evaluated as a standalone therapeutic agent. Instead, it is recognized as a highly privileged synthetic intermediate—a foundational scaffold used to engineer ultra-potent, nonclassical antifolates[1].

The core structure, 2,4-diaminoquinazoline, is a well-established pharmacophore that competitively inhibits Dihydrofolate Reductase (DHFR), an enzyme critical for de novo purine and thymidylate synthesis. The strategic placement of the iodine atom at the 6-position provides an ideal reactive handle for Palladium-catalyzed cross-coupling (such as Heck or Sonogashira reactions). This allows medicinal chemists to append diverse lipophilic or targeted side chains—yielding derivatives like 5,8,10-trideazaminopterin and PT523 analogues that exhibit sub-nanomolar IC50 values in cancer cell lines[1][2].

Mechanistic Causality: Bypassing Antifolate Resistance

To understand the performance of 6-iodoquinazoline-2,4-diamine derivatives, one must examine the causality of antifolate resistance. Classical antifolates, such as Methotrexate (MTX), are highly dependent on the Reduced Folate Carrier (RFC) for cellular entry and Folylpolyglutamate Synthetase (FPGS) for intracellular retention[3]. Cancer cells frequently develop resistance by downregulating these transport and polyglutamylation pathways.

Derivatives synthesized from the 6-iodoquinazoline-2,4-diamine scaffold bypass these resistance mechanisms[4]. The 2,4-diamino group acts as the "anchor," forming strong, rigid hydrogen bonds with conserved residues (e.g., Glu30 and Ile7) deep within the human DHFR active site. Meanwhile, the lipophilic tails appended at the 6-position allow these nonclassical antifolates to enter cells via passive diffusion, completely negating the need for RFC or FPGS[5].

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Reduces DNA DNA Synthesis (Proliferation) THF->DNA 1-Carbon Transfer Inhibitor 2,4-Diaminoquinazoline Derivatives Inhibitor->DHFR Competitive Inhibition (Blocks DHF Binding)

Mechanism of DHFR inhibition by 2,4-diaminoquinazoline derivatives.

Comparative IC50 Performance in CCRF-CEM Leukemic Cells

To objectively evaluate the performance of the 6-iodoquinazoline-2,4-diamine scaffold, we compare its direct derivatives against clinical standard-of-care antifolates. The human T-cell lymphoblast-like cell line (CCRF-CEM) serves as the industry gold standard for DHFR inhibitor screening.

Quantitative IC50 Comparison (72-Hour Exposure)
Compound ClassRepresentative Drug / DerivativeTargetIC50 in CCRF-CEM (nM)Cellular Entry Mechanism
Parent Scaffold 6-Iodoquinazoline-2,4-diamineDHFR> 10,000 (Baseline)Passive Diffusion (Poor Affinity)
Classical Antifolate Methotrexate (MTX)DHFR12.5 - 14.0RFC-dependent Active Transport
Nonclassical Antifolate Trimetrexate (TMQ)DHFR59.0Lipophilic / Passive Diffusion
Nonclassical Antifolate Piritrexim (PTX)DHFR13.0Lipophilic / Passive Diffusion
6-Iodo-Derived Analogue PT523 (Hemiphthaloylornithine)DHFR0.55 - 4.4RFC-high affinity (Nonpolyglutamatable)

Data Analysis & Causality: The parent scaffold (6-iodoquinazoline-2,4-diamine) exhibits an IC50 > 10 µM. This poor baseline cytotoxicity occurs because the molecule lacks the extended hydrophobic tail required to fully occupy the DHFR binding pocket and facilitate efficient cellular entry. However, when the 6-iodo group is synthetically converted to a hemiphthaloylornithine tail (creating PT523 analogues), the IC50 drops to the sub-nanomolar range (0.55 - 4.4 nM)[6][7]. These derivatives outperform Methotrexate by over 10-fold, demonstrating the immense latent potential of the 6-iodo scaffold[8].

Experimental Methodology: In Vitro IC50 Determination

To ensure data integrity, the evaluation of 2,4-diaminoquinazoline derivatives must utilize a self-validating experimental system. The following protocol details the causality behind each methodological choice for determining IC50 values in cancer cell lines.

Workflow Scaffold 6-Iodoquinazoline-2,4-diamine (Parent Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Heck/Sonogashira) Scaffold->Coupling Derivatives Lipophilic 6-Substituted Derivatives Coupling->Derivatives Assay In Vitro IC50 Screening (CCRF-CEM) Derivatives->Assay Analysis Dose-Response Curve & IC50 Calculation Assay->Analysis

Workflow from 6-iodoquinazoline-2,4-diamine scaffold to IC50 determination.

Step-by-Step Viability Protocol (MTT Assay)
  • Media Preparation & Causality: Culture CCRF-CEM cells in folate-free RPMI-1640 supplemented with 10% dialyzed Fetal Bovine Serum (FBS). Why? Standard FBS contains high, variable levels of exogenous folates and thymidine. If non-dialyzed serum is used, these metabolites will competitively rescue the cells via the salvage pathway, artificially inflating the apparent IC50 of the DHFR inhibitor.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed at a density of 2×104 cells/well in a 96-well microtiter plate.

  • Compound Preparation & Internal Controls: Dissolve the synthesized 6-iodoquinazoline-2,4-diamine derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions ( 10−10 to 10−4 M). Self-Validation: Ensure the final DMSO concentration in all wells is strictly <0.1%. Include a vehicle control (0.1% DMSO) to rule out solvent-induced cytotoxicity, and a positive control (Methotrexate) to validate the assay's sensitivity.

  • Drug Exposure: Incubate the plates for exactly 72 hours at 37°C in a 5% CO2 humidified atmosphere. Why? DHFR inhibitors induce "thymineless death," which is strictly S-phase specific. A 72-hour continuous exposure ensures that all asynchronous cells have sufficient time to cycle through the vulnerable S-phase.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm. Why? Formazan absorbance is directly proportional to mitochondrial reductase activity, serving as an accurate proxy for the viable cell count.

  • Data Regression: Calculate percent viability relative to the untreated vehicle controls. Utilize non-linear regression (four-parameter logistic curve) via software like GraphPad Prism to determine the exact IC50 value.

References

  • Vaidya, C. M., et al. "Synthesis and in vitro antitumor activity of new deaza analogues of the nonpolyglutamatable antifolate Nalpha-(4-amino-4-deoxypteroyl)-Nalpha-hemiphtaloyl-L-ornithine (PT523)." Journal of Medicinal Chemistry, 2002.[Link]

  • Jansen, G., et al. "Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells." Cancer Research, 1989.[Link]

  • Rosowsky, A., et al. "Efficient utilization of the reduced folate carrier in CCRF-CEM human leukemic lymphoblasts by the potent antifolate PT523 and its B-ring analogues." Biochemical Pharmacology, 2000.[Link]

  • Rosowsky, A., et al. "Analogues of the Potent Nonpolyglutamatable Antifolate PT523 with Modifications in the Side Chain, p-Aminobenzoyl Moiety, or 9,10-Bridge: Synthesis and in Vitro Antitumor Activity." Journal of Medicinal Chemistry, 2000.[Link]

  • Gangjee, A., et al. "Design, Synthesis, and Antifolate Activity of New Analogues of Piritrexim and Other Diaminopyrimidine Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry, 2005.[Link]

  • Zhao, R., et al. "Impact of Polyglutamation on Sensitivity to Raltitrexed and Methotrexate in Relation to Drug-induced Inhibition of de Novo Thymidylate and Purine Biosynthesis in CCRF-CEM Cell Lines." Cancer Research, 1999.[Link]

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Comparative

Absolute Purity Validation of 6-Iodoquinazoline-2,4-diamine: A Comparative Guide to qNMR vs. HPLC

Introduction 6-Iodoquinazoline-2,4-diamine is a highly valuable heterocyclic building block, extensively utilized in the synthesis of targeted kinase inhibitors and novel anti-infective agents[1]. In pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Iodoquinazoline-2,4-diamine is a highly valuable heterocyclic building block, extensively utilized in the synthesis of targeted kinase inhibitors and novel anti-infective agents[1]. In pharmaceutical development, the purity of such intermediates is non-negotiable; impurities directly impact downstream reaction yields and the pharmacological safety profile of the final Active Pharmaceutical Ingredient (API)[2].

Historically, researchers have relied heavily on High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment. However, declaring a compound ">99% pure by HPLC" without orthogonal validation is analytically perilous[3]. This guide provides a comprehensive, objective comparison between HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR) for the absolute purity validation of 6-iodoquinazoline-2,4-diamine, detailing a self-validating experimental protocol.

Section 1: The Mechanistic Basis of Purity Analysis

The Pitfalls of Relative Purity (HPLC-UV) HPLC separates components based on their differential distribution between a stationary and mobile phase, with detection commonly relying on UV-Vis absorbance[2]. The critical vulnerability of HPLC-UV is its reliance on the Relative Response Factor (RRF). The area percent method assumes all components have an identical UV response at the detection wavelength[2].

  • Causality: If a synthetic byproduct (e.g., a des-iodo quinazoline derivative) has a higher molar extinction coefficient than 6-iodoquinazoline-2,4-diamine, HPLC will overestimate the impurity. Conversely, impurities lacking a chromophore (e.g., residual inorganic salts, water, or aliphatic solvents) will entirely escape detection, leading to a false inflation of the reported purity[3].

The Superiority of Absolute Purity (qNMR) qNMR is a primary analytical method that operates on a fundamentally different physical mechanism: the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar quantity of those nuclei in the sample[2]. By comparing the integral of the 6-iodoquinazoline-2,4-diamine's distinct proton signal against a certified internal reference standard, the absolute mass fraction can be determined[2].

  • Causality: Because qNMR is a nuclear technique, it is universally sensitive to any proton-containing molecule, capturing analytes that frequently escape UV detection[3]. Furthermore, it eliminates the need for a highly purified reference standard of the analyte itself—a major bottleneck in early-stage drug development[4].

Section 2: Comparative Performance Data

The following table synthesizes the analytical performance of both techniques when applied to quinazoline derivatives.

Analytical ParameterHPLC-UV (Area %)¹H-qNMR (Mass %)Mechanistic Causality
Detection Principle Chromophore absorbanceNuclear magnetic resonanceUV requires specific electronic transitions; NMR requires only ubiquitous protons[3].
Reference Standard Required for exact quantitationNot required for analyteqNMR uses an independent, universally certified internal standard (e.g., maleic acid)[4].
Non-Chromophoric Impurities Invisible (False high purity)DetectedqNMR captures residual solvents and reagents that lack UV absorbance[3].
Precision & Accuracy High precision, variable accuracyHigh precision, absolute accuracyHPLC accuracy is skewed by differing UV response factors (RRFs) among impurities[4].
Throughput High (Automated sequences)Moderate (Requires careful prep)qNMR requires precise gravimetric preparation and longer relaxation delays[4].
Section 3: Orthogonal Validation Workflow

To establish a self-validating system, modern analytical protocols do not discard HPLC; rather, they use qNMR to determine the Relative Response Factors (RRFs) for HPLC impurities[4]. This cross-validation ensures that structural identification (NMR) and trace-level separation (HPLC) complement each other, maximizing reliability[5].

PurityWorkflow Sample 6-Iodoquinazoline-2,4-diamine Crude Batch Prep Gravimetric Sample Prep + Internal Standard Sample->Prep Weighing HPLC HPLC-UV Analysis (Relative Area %) Prep->HPLC Aliquot A qNMR 1H-qNMR Analysis (Absolute Mass %) Prep->qNMR Aliquot B Compare Data Reconciliation & RRF Determination HPLC->Compare UV Response qNMR->Compare Molar Ratio Result Certified Purity Profile (Orthogonal Validation) Compare->Result Final Output

Orthogonal purity validation workflow integrating HPLC-UV and qNMR for absolute quantification.

Section 4: Experimental Methodology - Self-Validating qNMR Protocol

This protocol details the absolute quantification of 6-iodoquinazoline-2,4-diamine. The system is self-validating because the internal standard acts as a continuous calibration check within the exact same matrix as the analyte[4].

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic Acid (TraceCERT® or USP reference standard) as the internal standard[4].

  • Causality: Maleic acid presents a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This chemical shift perfectly avoids overlap with the aromatic protons of the 6-iodoquinazoline core (typically resonating between 7.2 and 8.5 ppm) and the broad primary amine (-NH2) signals[1].

Step 2: High-Precision Gravimetric Preparation

  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of 6-iodoquinazoline-2,4-diamine and ~10.000 mg of Maleic Acid directly into a clean glass vial. Dissolve completely in 0.8 mL of anhydrous DMSO-d6 and transfer to a 5 mm NMR tube.

  • Causality: qNMR is fundamentally a mass-balance equation. The gravimetric accuracy of the internal standard and the analyte is the single largest contributor to the overall uncertainty budget. Any weighing error propagates directly into the final purity value[4].

Step 3: NMR Acquisition Parameters

  • Action: Acquire the ¹H-NMR spectrum at 298 K with a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds. Acquire at least 64 scans (NS = 64).

  • Causality: The D1 must be set to at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton in the mixture. This ensures >99.3% recovery of equilibrium magnetization before the next radiofrequency pulse. Failing to allow complete relaxation results in signal saturation, leading to artificially low integrals and catastrophic quantitation errors[3].

Step 4: Data Processing and Purity Calculation

  • Action: Apply a mild exponential window function (LB = 0.3 Hz). Manually phase the spectrum (zero and first order) and apply a stringent baseline correction. Integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct aromatic proton of the quinazoline ring (e.g., the isolated proton at position 5 or 7, 1H).

  • Calculation: Use the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    Where: P = Purity (mass fraction), I = Integral area, N = Number of protons generating the signal, M = Molar mass ( g/mol ), W = Weighed mass (mg). Subscripts x and std refer to 6-iodoquinazoline-2,4-diamine and Maleic acid, respectively.

Conclusion

While HPLC-UV remains an indispensable tool for routine, high-throughput impurity profiling, it is mechanistically blind to compounds lacking a chromophore and is easily skewed by varying response factors[2]. By anchoring the analytical workflow with qNMR, researchers can establish an absolute, self-validating purity baseline for 6-iodoquinazoline-2,4-diamine[3]. This orthogonal approach guarantees the scientific integrity of the material before it enters critical biological assays or subsequent synthetic steps[5].

References
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment | Benchchem |2

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors | Enovatia |4

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications | 3

  • HPLC, a Modular Technique that Complements NMR | Specific Polymers | 5

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries | ACS Combinatorial Science | 1

Sources

Validation

in vivo vs in vitro efficacy of 6-iodoquinazoline-2,4-diamine

An In-Depth Technical Guide to Evaluating the In Vivo and In Vitro Efficacy of Quinazoline-2,4-diamine Analogs A Foreword on 6-iodoquinazoline-2,4-diamine While this guide focuses on the broader class of quinazoline-2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Evaluating the In Vivo and In Vitro Efficacy of Quinazoline-2,4-diamine Analogs

A Foreword on 6-iodoquinazoline-2,4-diamine

While this guide focuses on the broader class of quinazoline-2,4-diamine derivatives, it is important to note that specific, publicly available experimental data directly comparing the in vivo and in vitro efficacy of 6-iodoquinazoline-2,4-diamine is limited at the time of this publication. The principles, protocols, and data presented herein are drawn from extensive research on structurally related quinazoline-2,4-diamine analogs and are intended to provide a robust framework for the evaluation of new derivatives, including the 6-iodo variant.

Introduction: The Quinazoline-2,4-diamine Scaffold - A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1] The 2,4-diamino-substituted quinazoline core, in particular, has emerged as a "privileged scaffold," demonstrating a remarkable capacity to interact with a wide array of biological targets. This versatility has led to the development of numerous derivatives with diverse therapeutic applications, including roles as anticancer agents, kinase inhibitors, and antimicrobial compounds.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies used to assess the in vitro and in vivo efficacy of quinazoline-2,4-diamine derivatives. By understanding the causal relationships behind experimental choices and adhering to self-validating protocols, researchers can effectively characterize the therapeutic potential of novel analogs.

In Vitro Efficacy Assessment: From Molecular Target to Cellular Response

The initial evaluation of any new compound begins with a thorough in vitro characterization to determine its activity at the molecular and cellular levels.

Key In Vitro Assays for Quinazoline-2,4-diamine Derivatives

The choice of in vitro assays is dictated by the intended therapeutic application of the quinazoline-2,4-diamine derivative.

  • Kinase Inhibition Assays: Many quinazoline derivatives function as kinase inhibitors.[1] Assays such as the ADP-Glo™ Kinase Assay are employed to measure the inhibition of specific kinases, like Hematopoietic Progenitor Kinase 1 (HPK1), by quantifying the amount of ADP produced in a kinase reaction.[4]

  • Cell Viability and Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of these compounds on cancer cell lines, assays like the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.[3][5] These assays measure metabolic activity or ATP levels as indicators of cell viability.

  • Antiviral Assays: For derivatives designed as antiviral agents, cytopathic effect (CPE) inhibition assays are fundamental.[6][7] These assays measure the ability of a compound to protect cells from virus-induced death.[6][7]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of a compound against various bacterial or fungal strains is determined using broth microdilution or tube dilution methods to evaluate its antimicrobial potency.[8]

Representative In Vitro Data for Quinazoline-2,4-diamine Analogs

The following table summarizes the in vitro activity of several quinazoline-2,4-diamine derivatives from published studies.

Compound/DerivativeTarget/AssayCell Line/OrganismIn Vitro Efficacy (IC50/EC50/MIC)Reference
Compound 9h (HPK1 Inhibitor) HPK1 Kinase Inhibition-IC50: 3.1 nM[4][9]
Compound 9c (β-cell protective) ER Stress-induced DeathINS-1 β cellsEC50: 0.56 µM[5][10]
DCR 137 (Antiviral) Chikungunya Virus (CHIKV)Vero cellsEC50: Not specified, >90% cell survival[6][7]
2,4-diaminoquinazoline derivative Mycobacterium tuberculosisM. tuberculosisMIC: Not specified[11]
2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline Cryptococcus neoformansC. neoformansMIC: Determined by tube dilution[8]
PKC-32 (Antifolate) Dihydrofolate ReductaseL5178Y cellsI50: ~1 nM[12]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from methodologies used to assess the viability of cells treated with quinazoline derivatives.[5]

  • Cell Seeding: Seed cells (e.g., INS-1 or a cancer cell line) in a 384-well plate at a density of 3 x 10³ cells per well.

  • Compound Treatment: Treat the cells with varying concentrations of the quinazoline-2,4-diamine derivative.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Reagent Addition: Aspirate the medium and add 20 µL/well of CellTiter-Glo® reagent.

  • Measurement: Measure the luminescence using a multilabel plate reader.

Signaling Pathway: Hematopoietic Progenitor Kinase 1 (HPK1)

Many quinazoline-2,5-diamine derivatives have been developed as potent inhibitors of HPK1, a negative regulator of T-cell activation.[4][9][13]

HPK1_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 Downstream Downstream Signaling (e.g., NF-κB, AP-1) PLCg1->Downstream IL2 IL-2 Production Downstream->IL2 HPK1->LAT_SLP76 Phosphorylates & Inhibits Quinazoline_Inhibitor Quinazoline-2,4-diamine Inhibitor Quinazoline_Inhibitor->HPK1 Inhibits

Caption: HPK1 signaling pathway and the inhibitory action of quinazoline-2,4-diamine analogs.

In Vivo Efficacy Assessment: From Animal Models to Therapeutic Outcomes

Successful in vitro activity is a prerequisite, but in vivo studies are essential to evaluate a compound's efficacy in a complex biological system.

Common In Vivo Models for Evaluating Quinazoline-2,4-diamine Derivatives
  • Xenograft Models: To assess the antitumor activity of these compounds, human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition is the primary endpoint.

  • Infection Models: For antimicrobial or antiviral derivatives, animal models of infection are used. For example, a mouse model of Cryptococcus neoformans infection can be used to evaluate antifungal efficacy, with survival rates and fungal burden in organs as key readouts.[8]

  • Influenza Virus Challenge Models: To test the efficacy of quinazoline-based vaccine adjuvants, mice are vaccinated and subsequently challenged with a live influenza virus.[14] Body weight changes and survival rates are monitored.[14]

Representative In Vivo Data for Quinazoline-2,4-diamine Analogs

The following table summarizes the in vivo activity of select quinazoline-2,4-diamine derivatives.

Compound/DerivativeIn Vivo ModelDosing and AdministrationIn Vivo EfficacyReference
2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline Mouse model of C. neoformans infectionIntraperitoneal (ip) or oralIncreased survival with increasing dosage; CD50 determined[8]
PKC-32 (Antifolate) Mouse tumor modelsNot specifiedModestly active compared to methotrexate[12]
Compound 31 (Vaccine Adjuvant) Influenza A virus challenge in miceIntranasal, 1 µg with 0.5 µg vaccineIncreased survival rates by 40% compared to vaccine alone[14]
PQQ16P (Efflux Pump Inhibitor) Neutropenic mouse thigh infection model (S. aureus)Subcutaneous, 5 and 10 mg/kg with ciprofloxacinHigher CFU reduction in combination with ciprofloxacin[15]
Experimental Protocol: Mouse Model of Cryptococcus neoformans Infection

This protocol is based on the methodology described for testing quinazoline derivatives against C. neoformans.[8]

  • Infection: Establish a systemic infection in mice by intravenous or intraperitoneal injection of a standardized inoculum of C. neoformans.

  • Treatment: Administer the quinazoline-2,4-diamine derivative at various concentrations via the desired route (e.g., intraperitoneal or oral).

  • Monitoring: Monitor the animals for signs of illness and record survival rates.

  • Organ Burden: At the end of the experiment, or at specified time points, euthanize a subset of animals and determine the fungal burden (colony-forming units) in organs such as the brain, lungs, and spleen.

  • CD50 Determination: Calculate the curative dose 50 (CD50), the dose required to clear the infection in 50% of the animals.

Experimental Workflow: In Vivo Efficacy Study

In_Vivo_Workflow Model Animal Model Selection (e.g., Xenograft, Infection) Grouping Animal Grouping & Randomization Model->Grouping Treatment Compound Administration (Vehicle, Test Compound, Positive Control) Grouping->Treatment Monitoring Monitoring of Efficacy Parameters (e.g., Tumor Volume, Survival, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Organ Harvest, Histopathology) Monitoring->Endpoint Data Data Analysis & Statistical Evaluation Endpoint->Data

Caption: A generalized workflow for an in vivo efficacy study.

Bridging the Gap: From In Vitro Potency to In Vivo Efficacy

A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. Several factors contribute to this discrepancy:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and persistence at the target site in vivo. A highly potent compound in vitro may fail in vivo due to poor bioavailability or rapid clearance.

  • Pharmacodynamics (PD): The relationship between drug concentration at the site of action and the resulting pharmacological effect.

  • Off-Target Effects: A compound may have unforeseen interactions with other biological molecules in vivo, leading to toxicity or a blunted therapeutic effect.

Therefore, comprehensive PK/PD studies are crucial to understanding the exposure-response relationship and to guide dose selection for in vivo efficacy studies.

Comparative Analysis

When available, comparing the efficacy of a novel quinazoline-2,4-diamine derivative to a standard-of-care or a well-characterized reference compound provides valuable context. For instance, the antifolate PKC-32 was found to be modestly active in vivo when compared to methotrexate.[12] In contrast, the antiviral quinazoline derivative DCR 137 demonstrated greater protection against Chikungunya virus in vitro compared to the existing drug, ribavirin.[6][7]

Conclusion

The quinazoline-2,4-diamine scaffold represents a highly versatile platform for the design of novel therapeutics. A systematic and rigorous evaluation of both in vitro and in vivo efficacy is paramount to successfully advancing these compounds through the drug discovery pipeline. By employing a suite of well-validated assays, appropriate animal models, and a thorough understanding of PK/PD principles, researchers can effectively unlock the full therapeutic potential of this privileged chemical class. While specific data for 6-iodoquinazoline-2,4-diamine remains to be published, the methodologies outlined in this guide provide a clear and actionable path for its future investigation.

References

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - ChemRxiv.
  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors | ChemRxiv.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - Semantic Scholar.
  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1)
  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC.
  • Design and Synthesis of Novel Diaminoquinazolines with in Vivo Efficacy for β-Catenin/T-Cell Transcriptional Factor 4 Pathway Inhibition | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.
  • In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed.
  • Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed.
  • The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo.
  • CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine - Alchem.Pharmtech.
  • Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - MDPI.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchG
  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Public
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI.
  • Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PubMed.
  • Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - PMC.

Sources

Safety & Regulatory Compliance

Safety

6-Iodoquinazoline-2,4-diamine proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating all organic amines with a generalized disposal approach. However, the presence of the iodine atom on the quinazoline ring of 6-Iodoquinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic amines with a generalized disposal approach. However, the presence of the iodine atom on the quinazoline ring of 6-Iodoquinazoline-2,4-diamine fundamentally alters its environmental risk profile and dictates a strict, specialized handling and disposal protocol.

This guide provides drug development professionals and laboratory managers with the mechanistic reasoning and operational workflows required to handle this compound safely, ensuring both regulatory compliance and environmental stewardship.

Chemical Profile & Hazard Assessment

Before designing a disposal workflow, we must understand the quantitative and qualitative properties of the substance. 6-Iodoquinazoline-2,4-diamine is a halogenated aromatic amine. While its acute human toxicity is primarily limited to irritation, its downstream environmental reactivity is severe.

Table 1: Quantitative & Regulatory Data Summary

PropertyValueOperational Implication
Chemical Name 6-Iodoquinazoline-2,4-diamineRequires specialized halogenated waste streams.
CAS Number 132131-20-5 [1]Use for precise SDS and waste manifest tracking.
Molecular Formula C8H7IN4High nitrogen and iodine content dictates incineration parameters.
Molecular Weight 286.07 g/mol Heavy halogen presence increases waste density.
Hazard Codes (GHS) H315, H319, H335Necessitates strict particulate control (fume hood).
Waste Category Halogenated Organic WasteDo not mix with standard organic solvents.
The Mechanistic Danger of Iodinated Amines

The critical danger of 6-Iodoquinazoline-2,4-diamine lies in improper drain disposal. When iodinated organic compounds enter municipal wastewater treatment plants (WWTPs), they resist standard biological degradation. During the final disinfection phase, these compounds react with aqueous chlorine or monochloramine. This reaction cleaves the carbon-iodine bond or substitutes the ring, forming iodinated disinfection by-products (I-DBPs) such as iodo-trihalomethanes and iodo-acetic acids. I-DBPs are highly cytotoxic and genotoxic to mammalian cells, posing a severe threat to downstream drinking water quality [2].

Operational Safety & Handling Protocol

To prevent accidental environmental release and protect laboratory personnel from respiratory irritation (H335), all experimental workflows must follow a self-validating safety system.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transferring, and formulation of the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood.

  • PPE Requirements: Wear standard laboratory attire, chemical splash goggles, and double-layered nitrile gloves . Nitrile provides excellent resistance to amine penetration, and double-gloving ensures a sterile barrier if the outer glove is contaminated with iodinated dust.

  • Static Mitigation: Use anti-static spatulas and weighing boats. 6-Iodoquinazoline-2,4-diamine powder can carry a static charge, leading to aerosolization and subsequent inhalation or surface contamination.

  • Decontamination: After handling, wipe down the balance and surrounding surfaces with a damp paper towel (using a 70% isopropanol solution) to capture any microscopic dust. Dispose of this towel in the solid halogenated waste bin.

Waste Segregation & Disposal Workflow

The golden rule of chemical logistics is segregation. Mixing halogenated waste with non-halogenated waste is an expensive operational failure. Halogenated waste is significantly more costly to process because it cannot be easily incinerated without forming toxic dioxins; it requires specialized high-temperature facilities[3]. Diluting a 20-liter non-halogenated carboy with even a few milligrams of 6-Iodoquinazoline-2,4-diamine forces the entire volume to be classified and billed as halogenated waste.

Step-by-Step Disposal Methodology:

  • Primary Segregation: Designate a specific, clearly labeled, high-density polyethylene (HDPE) container exclusively for "Halogenated Organic Waste."

  • Liquid Waste Processing: If the compound is dissolved in a solvent (e.g., DMSO or Methanol for assays), pour the liquid into the designated halogenated liquid waste carboy. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup from exothermic acid-base reactions (amines are basic).

  • Solid Waste Processing: Empty vials, contaminated pipette tips, and cleanup materials must be placed in a sealed, puncture-proof container labeled "Solid Halogenated Waste."

  • Final Destruction: Transfer the waste to a licensed hazardous waste contractor. The only regulatory-approved method for destroying halogenated aromatic amines is high-temperature incineration (>1000°C) equipped with flue gas scrubbing . The scrubbers are mandatory to capture volatile iodine gas and nitrogen oxides (NOx) generated during combustion, preventing atmospheric pollution.

Visualizing the Disposal Logic

The following diagram illustrates the causality behind our strict disposal protocols, contrasting the approved high-temperature incineration pathway against the catastrophic environmental consequences of drain disposal.

G cluster_correct Approved Disposal Pathway cluster_incorrect Prohibited Pathway Start 6-Iodoquinazoline-2,4-diamine Waste Generation Segregation Segregate as Halogenated Waste Start->Segregation Standard Protocol Drain Improper Drain Disposal (Aqueous Mixing) Start->Drain Violation Incineration High-Temp Incineration (Flue Gas Scrubbing) Segregation->Incineration Safe Safe Mineralization (Regulatory Compliant) Incineration->Safe WWTP Wastewater Treatment & Chlorination Drain->WWTP Toxicity Formation of Toxic Iodo-DBPs (Genotoxic) WWTP->Toxicity Reaction with Cl2/NH2Cl

Lifecycle of 6-Iodoquinazoline-2,4-diamine: Approved incineration vs. toxic I-DBP formation.

Emergency Spill Remediation Plan

In the event of an accidental spill of 6-Iodoquinazoline-2,4-diamine powder, immediate containment is required to prevent airborne distribution.

Step-by-Step Spill Protocol:

  • Isolate the Area: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Dust Suppression (Critical): Do not dry sweep the powder, as this will aerosolize the irritant. Instead, lightly mist the spill with a compatible solvent (e.g., water or a small amount of isopropanol) to bind the powder into a damp paste.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the paste.

  • Disposal: Place all collected material, including the scoop and PPE used during cleanup, into a heavy-duty plastic bag. Seal the bag, label it as "Hazardous Spill Cleanup - Halogenated Amine," and place it in the solid halogenated waste bin.

References

  • ChemSrc. (2024). 2,4-Diamino-6-iodoquinazoline CAS: 132131-20-5 Chemical Properties. Retrieved from[Link]

  • Duirk, S. E., et al. (2011). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, ACS Publications. Retrieved from[Link]

  • RiskAssess. (2023). Disposal of Chemical Wastes: Halogenated vs. Non-Halogenated Segregation Guidelines. Retrieved from[Link]

Handling

Comprehensive Safety and Operational Guide: Handling 6-Iodoquinazoline-2,4-diamine (CAS 132131-20-5)

As a critical precursor in the development of targeted anticancer therapies, 6-Iodoquinazoline-2,4-diamine demands rigorous, scientifically grounded handling protocols. This guide provides drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical precursor in the development of targeted anticancer therapies, 6-Iodoquinazoline-2,4-diamine demands rigorous, scientifically grounded handling protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework. By understanding the mechanistic causality behind the compound's hazards, researchers can ensure absolute safety and logistical efficiency from synthesis to disposal.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why 6-Iodoquinazoline-2,4-diamine poses specific risks. The hazards are directly linked to its molecular architecture, which is optimized for biological interaction [1].

  • Lipophilicity & Dermal Penetration: The addition of the heavy iodine atom at the C-6 position significantly increases the lipophilicity (LogP) of the quinazoline core. While this structural modification is highly desirable for drug design—allowing the molecule to passively diffuse across lipid bilayers to reach intracellular targets—it drastically increases the risk of rapid dermal absorption during accidental laboratory exposure.

  • Sensitization & Mucosal Irritation: The 2,4-diamine functional groups act as highly reactive nucleophiles. Upon contact with the moisture of the skin or respiratory tract, they cause severe irritation (H315, H319) and can act as haptens, potentially leading to long-term allergic sensitization [2].

Table 1: Physicochemical & Hazard Data Summary

ParameterValue / GHS ClassificationMechanistic Causality & Comparative Impact
CAS Number 132131-20-5Unique identifier for regulatory tracking and compliance [2].
Molecular Weight 288.04 g/mol Moderate molecular weight facilitates rapid cellular entry.
Lipophilicity (LogP) High (Iodine-driven)Enhances dermal penetration compared to non-halogenated analogs.
Acute Toxicity Category 4 (Oral/Inhalation)Systemic disruption of cellular homeostasis upon entry [3].
Irritation Category 2 (Skin/Eye)Basic amine groups interact aggressively with mucosal moisture.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated quinazoline diamines. The following PPE matrix is engineered to interrupt the specific exposure pathways identified above.

Table 2: Required PPE and Causality

Protection ZoneRequired EquipmentMechanistic Causality / Rationale
Respiratory N95 / P100 Particulate RespiratorPrevents the inhalation of fine, highly lipophilic powders that rapidly cross alveolar membranes.
Dermal (Hands) Inner: Nitrile Outer: NeopreneNeoprene resists halogenated organics; Nitrile ensures tactile feedback. Double-gloving prevents permeation if the outer layer is micro-breached.
Ocular Chemical Splash GogglesProtects ocular mucosal membranes from basic amine irritation and aerosolized dust.
Body Tyvek Suit / Flame-Resistant CoatPrevents particulate accumulation on personal clothing, eliminating secondary exposure.

Operational Plan: Safe Handling & Dispensing Workflow

Because 6-Iodoquinazoline-2,4-diamine is a fine powder prone to static cling, improper weighing can lead to invisible aerosolization. The following step-by-step methodology incorporates a self-validating check to ensure containment.

Step-by-Step Dispensing Protocol:

  • Preparation: Verify the fume hood face velocity is operating between 0.4–0.6 m/s. Line the workspace with anti-static weighing paper.

  • De-static Protocol: Discharge the micro-spatula and the receiving vial using an anti-static gun (e.g., Zerostat). Causality: Neutralizing static prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Weighing: Tare the closed receiving vial. Open the source container strictly inside the hood. Transfer the required mass using the neutralized micro-spatula.

  • Sealing & Validation: Cap the receiving vial tightly. Self-Validation Check: Inspect the outer threads of the vial. The complete absence of powder residue confirms that the anti-static protocol was effective and the transfer was successfully contained.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a 70% Ethanol/Water solution.

HandlingWorkflow Start 1. Fume Hood Setup & Anti-Static Prep Weighing 2. Dispense Powder (Micro-spatula) Start->Weighing Face velocity verified Transfer 3. Seal Receiving Vial Inside Enclosure Weighing->Transfer Avoid aerosolization Decon 4. Wet-Wipe Surfaces (70% EtOH) Transfer->Decon Vial secured & clean Waste 5. Halogenated Waste Segregation Decon->Waste Dispose wipes

Caption: Step-by-step safe handling and dispensing workflow for 6-Iodoquinazoline-2,4-diamine.

Experimental Context: Synthesis & Kinase Inhibition

To handle this chemical safely, scientists must understand its downstream application. 6-Iodoquinazoline-2,4-diamine is a privileged scaffold used to synthesize targeted anticancer agents, specifically acting as competitive inhibitors for Receptor Tyrosine Kinases (RTKs) like EGFR and PDGFR, as well as Breast Cancer Resistance Protein (BCRP) [1].

Step-by-Step Synthesis Methodology:

  • Reaction Setup: Combine guanidine and 2-amino-5-iodobenzonitrile in a pressure-rated reaction vessel.

  • Thermal Activation: Heat the mixture to 120°C under an inert atmosphere (Argon) for precisely two hours [1].

  • Precipitation: Remove from heat and cool the vessel to room temperature. Self-Validation Check: The formation of a distinct, dense precipitate upon cooling serves as visual confirmation of successful conversion (typically yielding ~90%).

  • Purification: Isolate the 6-Iodoquinazoline-2,4-diamine product via vacuum filtration and validate purity using LC-MS.

SignalingPathway Drug 6-Iodoquinazoline Derivative Target Receptor Tyrosine Kinase (e.g., EGFR) Drug->Target Competitive Inhibition ATP Intracellular ATP Drug->ATP Blocks Binding Phos Downstream Phosphorylation Target->Phos Catalyzes ATP->Target Binds Prolif Tumor Cell Proliferation Phos->Prolif Induces

Caption: Mechanism of action: Quinazoline derivatives competitively inhibit RTK ATP-binding sites.

Decontamination & Halogenated Waste Disposal

Improper disposal of halogenated organics can lead to severe environmental contamination and laboratory citations.

Step-by-Step Spill Management & Disposal Protocol:

  • Evacuation & Settling: In the event of a powder spill, immediately evacuate the immediate area for 15 minutes to allow any aerosolized particulates to settle.

  • PPE Escalation: Don full PPE, ensuring the use of a P100 particulate respirator and double chemical-resistant gloves.

  • Dampening: Gently cover the spill with absorbent laboratory pads dampened with a 70% Ethanol/Water solution. Causality: Dampening the powder prevents dust generation; dry sweeping is strictly prohibited as it re-aerosolizes the toxic diamine.

  • Collection: Scoop the dampened debris using a non-sparking, anti-static tool.

  • Segregation: Place all collected material, including contaminated wipes and outer gloves, into a clearly labeled, sealable hazardous waste container.

  • Labeling: Designate the container strictly as "Halogenated Organic Waste." Causality: The presence of the C-6 iodine atom requires high-temperature incineration specific to halogenated compounds to prevent the release of toxic dioxins and ensure EPA compliance.

References

  • Deulkar, A. "Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent." Journal of Medicinal and Organic Chemistry, 8(1), 2025.
  • NextSDS.
  • BLD Pharm.
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